2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-5-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJVRHXVISHQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481266 | |
| Record name | 2,4-DICHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-38-3 | |
| Record name | 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56844-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-DICHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets.
Below is a summary of the available physicochemical properties for this compound.
| Property | Value | Source |
| CAS Number | 56844-38-3 | |
| Molecular Formula | C₇H₄Cl₂N₂S | |
| Molecular Weight | 219.096 g/mol | |
| Physical Form | Solid | [1] |
| Purity | 95% - 98% | [1] |
| Storage Temperature | 2-8 °C | |
| SMILES | CC1=CSC2=NC(Cl)=NC(Cl)=C12 | |
| InChI Key | OIJVRHXVISHQPS-UHFFFAOYSA-N | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, a general method for the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidines from their corresponding 2,4-dihydroxy precursors is well-established. This typically involves chlorination using phosphorus oxychloride (POCl₃).
General Synthesis Protocol for 2,4-Dichlorothieno[2,3-d]pyrimidines (Adapted)
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the synthesis of this compound.
-
Starting Material: 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Chlorination:
-
To the starting dione, add an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine or pyridine, can be added.
-
The reaction mixture is heated to reflux for several hours (typically 2-8 hours).
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is then carefully quenched by pouring it onto a mixture of ice and water.
-
The resulting precipitate, the crude this compound, is collected by filtration.
-
-
Purification:
-
The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Potential Signaling Pathway
Specific signaling pathways for this compound have not been documented. However, the broader class of thieno[2,3-d]pyrimidines has been investigated for its anticancer properties, often acting as kinase inhibitors. For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are key components in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates a generalized kinase inhibitor-targeted pathway.
Biological Activity and Drug Development Potential
Thieno[2,3-d]pyrimidine derivatives are recognized for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their efficacy as anticancer agents often stems from their ability to inhibit various protein kinases that are crucial for tumor growth and proliferation.
Given the structural features of this compound, it is plausible that this compound could serve as a valuable scaffold or intermediate in the development of targeted cancer therapies. The dichloro substitutions at the 2 and 4 positions provide reactive sites for further chemical modifications, allowing for the synthesis of a library of derivatives to be screened for specific biological activities.
Conclusion
This compound is a chemical compound with potential applications in drug discovery, particularly in the field of oncology. While specific, detailed chemical and biological data for this exact molecule are limited in publicly accessible literature, this guide provides a summary of the available information and outlines generalized experimental approaches based on the broader class of thieno[2,3-d]pyrimidines. Further research is warranted to fully characterize its chemical properties, biological activity, and therapeutic potential.
References
Elucidation of 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative synthesis pathway and predicted spectroscopic data based on established chemical principles and available information for analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel thieno[2,3-d]pyrimidine derivatives.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyrimidine ring fused with a thiophene ring, substituted with two chlorine atoms and a methyl group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56844-38-3 | |
| Molecular Formula | C₇H₄Cl₂N₂S | |
| Molecular Weight | 219.09 g/mol | |
| SMILES | CC1=CSC2=NC(Cl)=NC(Cl)=C12 |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Proposed Synthesis
A plausible synthetic route to this compound involves the chlorination of the corresponding thieno[2,3-d]pyrimidine-2,4-dione precursor. This method is a common and effective way to introduce chloro substituents onto pyrimidine rings.
Diagram 2: Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound via chlorination.
Experimental Protocol: Synthesis of this compound
This protocol is based on analogous procedures for the chlorination of similar heterocyclic compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~10-20 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: The resulting aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 - 2.7 | Singlet | 3H | -CH₃ |
| ~ 7.0 - 7.5 | Singlet | 1H | Thiophene-H |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 15 - 20 | -CH₃ |
| ~ 115 - 125 | Thiophene C-H |
| ~ 125 - 135 | Thiophene C-CH₃ |
| ~ 150 - 160 | Pyrimidine C-Cl |
| ~ 160 - 170 | Pyrimidine C-Cl |
| ~ 170 - 180 | Fused Carbon |
| ~ 140 - 150 | Fused Carbon |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | C-H stretch (aromatic) |
| ~ 2950 - 2850 | Weak | C-H stretch (aliphatic) |
| ~ 1600 - 1450 | Medium-Strong | C=C and C=N stretching |
| ~ 1200 - 1000 | Strong | C-Cl stretching |
| ~ 800 - 700 | Strong | C-S stretching |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~ 218/220/222 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern for two chlorine atoms |
| ~ 183/185 | [M-Cl]⁺ |
| ~ 148 | [M-2Cl]⁺ |
Diagram 3: Spectral Data Interpretation Logic
An In-depth Technical Guide to 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine (CAS 56844-38-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, a plausible synthetic route, and the biological activities of its derivatives, particularly in the context of cancer research and kinase inhibition.
Chemical Properties and Data
This compound is a dichlorinated and methyl-substituted thienopyrimidine that serves as a crucial building block in the synthesis of more complex molecules for drug discovery.[1] Its key chemical data are summarized in the table below.
| Property | Value |
| CAS Number | 56844-38-3 |
| Molecular Formula | C₇H₄Cl₂N₂S |
| Molecular Weight | 219.09 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | 2-8 °C |
| SMILES | CC1=CSC2=NC(Cl)=NC(Cl)=C12 |
| InChI Key | OIJVRHXVISHQPS-UHFFFAOYSA-N |
Synthetic Experimental Protocol
Step 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile via Gewald Reaction
The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[2][3][4][5][6]
-
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine (TEA)
-
Ethanol
-
-
Procedure:
-
To a stirred solution of propionaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Slowly add triethylamine (1.5 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-5-methylthiophene-3-carbonitrile.
-
Step 2: Synthesis of 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
The synthesized 2-aminothiophene derivative is then cyclized to form the core thieno[2,3-d]pyrimidine ring system.
-
Materials:
-
2-amino-5-methylthiophene-3-carbonitrile
-
Urea
-
Formamide
-
-
Procedure:
-
A mixture of 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) and urea (2 equivalents) in formamide is heated at 180-190 °C.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with ethanol.
-
The solid product is collected by filtration, washed with ethanol, and dried to afford 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Step 3: Synthesis of this compound
The final step involves the chlorination of the dione intermediate.
-
Materials:
-
5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
-
Procedure:
-
A suspension of 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride is treated with a catalytic amount of N,N-dimethylaniline.
-
The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed thoroughly with cold water, and dried under vacuum to yield this compound.
-
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Drug Development Potential
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly as anticancer agents.[7][8][9][10] These compounds often function as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
While specific biological data for this compound is not extensively reported, the activities of its derivatives highlight the potential of this core structure. The dichloro substitutions at the 2 and 4 positions provide reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug screening.
Kinase Inhibition
Derivatives of the thieno[2,3-d]pyrimidine core have been extensively investigated as inhibitors of several key kinases involved in cancer signaling pathways.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2 kinase activity.[10]
PI3K/AKT/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell cycle, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of PI3K, demonstrating potential for therapeutic intervention in cancers with a dysregulated PI3K pathway.[11][12]
The table below summarizes the reported biological activities of various thieno[2,3-d]pyrimidine derivatives, illustrating the therapeutic potential of this scaffold.
| Derivative Class | Target | Biological Activity |
| 4-Anilino-thieno[2,3-d]pyrimidines | VEGFR-2 | Potent inhibition of VEGFR-2 kinase activity, leading to anti-angiogenic effects. |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3K | Inhibition of PI3K isoforms, inducing apoptosis in cancer cells. |
| Substituted thieno[2,3-d]pyrimidines | c-Met | Inhibition of c-Met kinase, a receptor tyrosine kinase involved in tumor invasion and metastasis.[13] |
| Substituted thieno[2,3-d]pyrimidines | KRAS G12D | Antiproliferative activity against cancer cell lines with KRAS G12D mutations.[14] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | Protoporphyrinogen IX Oxidase | Potent inhibition of the enzyme, with potential applications as herbicides.[15] |
Signaling Pathways
The anticancer effects of many thieno[2,3-d]pyrimidine derivatives are attributed to their ability to inhibit key signaling pathways that drive tumor growth and survival.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Experimental Workflows for Biological Evaluation
The following diagram outlines a general workflow for the biological evaluation of synthesized thieno[2,3-d]pyrimidine derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a versatile starting point for the synthesis of potent kinase inhibitors and other biologically active molecules. While specific biological data for the core compound is limited, the extensive research on its derivatives strongly supports its potential in the development of novel therapeutics, particularly for the treatment of cancer. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further exploration of its chemical and biological properties. Future research focused on the direct biological evaluation of this core compound and the expansion of its derivative libraries will be crucial in fully realizing its therapeutic potential.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Keystone: A Technical Whitepaper on the Biological Significance of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its bioisosteric relationship with purines and its broad range of pharmacological activities. This technical guide focuses on 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine, a key chemical intermediate that serves as a versatile building block for the synthesis of a multitude of biologically active compounds. While the core compound itself is not directly evaluated for biological activity, its importance lies in its role as a precursor to potent inhibitors of various enzymes implicated in oncogenesis and inflammatory diseases. This whitepaper will provide an in-depth overview of the synthesis of this key intermediate, the biological activities of its derivatives with a focus on anticancer applications, detailed experimental protocols, and a visual representation of the key signaling pathways targeted by these molecules.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
Thieno[2,3-d]pyrimidine derivatives have garnered significant attention in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. This scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The versatility of the thieno[2,3-d]pyrimidine core allows for substitutions at various positions, leading to a diverse chemical space with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties. The 2,4-dichloro-5-methyl substituted variant is a particularly useful precursor due to the reactive chlorine atoms at the 2 and 4 positions, which can be readily displaced by various nucleophiles to generate a library of derivatives.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is typically achieved from the corresponding 5-methylthieno[2,3-d]pyrimidine-2,4-dione. The dione is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base to facilitate the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-methylthieno[2,3-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable organic base
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Chloroform
-
5 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of 5-methylthieno[2,3-d]pyrimidine-2,4-dione in an excess of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
N,N-Diisopropylethylamine (approximately 2.5 equivalents) is added to the suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The resulting residue is cooled and carefully quenched with ice water.
-
The aqueous mixture is extracted with chloroform or another suitable organic solvent.
-
The combined organic layers are washed sequentially with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization to afford the final product.
Screening of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to purines. This similarity allows derivatives of this core to interact with a multitude of biological targets, leading to a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. This technical guide focuses on the screening of derivatives synthesized from the versatile starting material, 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine. It provides a comprehensive overview of synthetic strategies, detailed experimental protocols for biological evaluation, quantitative activity data, and visualization of key signaling pathways and experimental workflows.
Synthetic Strategies and Experimental Workflow
The general workflow for the synthesis and subsequent biological screening of this compound derivatives begins with the strategic modification of the reactive chloro groups at the C2 and C4 positions. Nucleophilic substitution reactions with various amines, anilines, and other nucleophiles allow for the generation of a diverse library of compounds. These derivatives are then subjected to a battery of in vitro assays to determine their biological activity.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro biological activity of various 2,4-disubstituted-5-methylthieno[2,3-d]pyrimidine derivatives against cancer cell lines and specific kinase targets.
Table 1: In Vitro Cytotoxicity of 5-Methylthieno[2,3-d]pyrimidine Derivatives
| Compound ID | R² Substituent | R⁴ Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 1a | -NH-benzyl | -Cl | MCF-7 | 13.42 | [1] |
| 1b | -NH-(4-methoxybenzyl) | -Cl | MCF-7 | 28.89 | [1] |
| 1c | -NH-(2,4-dichlorobenzyl) | -Cl | MDA-MB-231 | 52.56 | [1] |
| 2a | -NH-phenyl | -NH-phenyl | HepG2 | >100 | [2] |
| 2b | -NH-(4-chlorophenyl) | -NH-(4-chlorophenyl) | HCT-116 | 2.80 ± 0.16 | [2] |
| 2c | -NH-(4-methoxyphenyl) | -NH-(4-methoxyphenyl) | HepG2 | 4.10 ± 0.45 | [2] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Kinase Inhibitory Activity of 5-Methylthieno[2,3-d]pyrimidine Derivatives
| Compound ID | R² Substituent | R⁴ Substituent | Kinase Target | IC₅₀ (µM) | Reference |
| 3a | Varied aryl/heteroaryl | -NH-aryl | VEGFR-2 | 0.23 ± 0.03 | [2] |
| 3b | Varied aryl/heteroaryl | -NH-aryl | PI3Kα | 9.47 ± 0.63 |
IC₅₀ values represent the concentration of the compound required to inhibit the activity of the respective kinase by 50%.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate screening and evaluation of novel compounds.
General Procedure for the Synthesis of 4-Anilino-2-substituted-5-methylthieno[2,3-d]pyrimidines
A mixture of the appropriate 2-substituted-4-chloro-5-methylthieno[2,3-d]pyrimidine (1 mmol) and the corresponding substituted aniline (1.2 mmol) in isopropanol (20 mL) is heated under reflux for 6-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold isopropanol, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired 4-anilino-2-substituted-5-methylthieno[2,3-d]pyrimidine derivative.
In Vitro Cytotoxicity (MTT) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the compounds against VEGFR-2 kinase is determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: The luminescence is measured using a microplate reader.
-
Data Analysis: The inhibitory activity is calculated as a percentage of the control (enzyme activity without inhibitor), and the IC₅₀ value is determined from the dose-response curve.
Signaling Pathway Visualizations
The anticancer activity of many this compound derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many types of cancer.
References
The Dawn of a New Era in Targeted Therapy: A Technical Guide to Novel Thieno[2,3-d]pyrimidine Compounds
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of critical players in cellular signaling pathways. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives, with a focus on their potential as potent and selective inhibitors for anticancer therapy.
Core Synthesis and Discovery
The journey to identify novel thieno[2,3-d]pyrimidine compounds often begins with established synthetic methodologies, which are then adapted and optimized to generate diverse chemical libraries. A cornerstone of this process is the Gewald reaction, a multicomponent reaction that efficiently constructs the foundational 2-aminothiophene ring, a key intermediate for the elaboration of the final thieno[2,3-d]pyrimidine core. Subsequent cyclization and derivatization steps allow for the introduction of various substituents, enabling the fine-tuning of the molecule's pharmacological properties.
The discovery workflow for these novel compounds typically follows a structured path, beginning with initial library synthesis, followed by high-throughput screening against specific biological targets. Promising "hits" from these screens then undergo further optimization to improve their potency, selectivity, and drug-like properties, a process guided by detailed structure-activity relationship (SAR) studies.
A Preliminary Investigation of Thieno[2,3-d]pyrimidine Scaffolds: A Privileged Core in Drug Discovery
Introduction: The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that is considered a "privileged" structure in medicinal chemistry. Its resemblance to purine bases, the building blocks of DNA and RNA, allows it to interact with a wide range of biological targets.[1][2] This structural feature has made it a cornerstone in the development of novel therapeutics, with applications spanning anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) protective agents.[1][2] This guide provides a preliminary overview of the synthesis, biological activities, and therapeutic potential of thieno[2,3-d]pyrimidine derivatives, with a focus on their role as kinase inhibitors in oncology.
Synthetic Strategies
The construction of the thieno[2,3-d]pyrimidine core can be approached in several ways. A predominant method involves a multi-step sequence that often begins with the Gewald reaction to form a 2-aminothiophene-3-carbonitrile intermediate.[3][4] This intermediate then serves as a versatile precursor for the subsequent cyclization to form the pyrimidine ring. Another common strategy involves building the scaffold starting from a pyrimidine ring.[3]
A generalized workflow for the synthesis and evaluation of these compounds typically involves designing the target molecules, followed by chemical synthesis and purification. The synthesized compounds are then subjected to a battery of biological assays to determine their activity and mechanism of action.
Figure 1: General workflow for thieno[2,3-d]pyrimidine drug discovery.
Biological Activities and Therapeutic Potential
The thieno[2,3-d]pyrimidine scaffold has demonstrated a broad spectrum of biological activities. Its derivatives have been extensively investigated as anticancer agents, often functioning as inhibitors of protein kinases that are crucial for tumor growth and survival.[5] Additionally, this scaffold has shown promise in the development of antibacterial, anti-inflammatory, and antiviral agents.[1][6]
Anticancer Activity: Kinase Inhibition
A significant area of research for thieno[2,3-d]pyrimidine derivatives is their role as protein kinase inhibitors.[5] Many of these compounds have been designed to target kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase 3 (FLT3).[7][8][9]
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, and VEGFR-2 is a key regulator of this pathway.[7] Several thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2. For example, compound 17f in one study demonstrated high activity against VEGFR-2 with an IC50 value of 0.23 µM, which is comparable to the approved drug Sorafenib.[7]
Figure 2: Inhibition of the VEGFR-2 signaling pathway.
The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of selected thieno[2,3-d]pyrimidine derivatives.
| Compound | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 17f | 2.80 ± 0.16 | 4.10 ± 0.45 | > 50 | 0.23 ± 0.03 |
| Sorafenib | 3.20 ± 0.24 | 5.60 ± 0.31 | 7.40 ± 0.53 | 0.23 ± 0.04 |
| Data sourced from a study on thieno[2,3-d]pyrimidine-based derivatives as VEGFR-2 kinase inhibitors.[7] |
EGFR and FLT3 Inhibition: Other studies have focused on designing thieno[2,3-d]pyrimidines as inhibitors of EGFR and FLT3.[8][9] For instance, certain derivatives have shown potent cytotoxic effects against cancer cell lines like MCF-7 and HepG-2, with their mechanism linked to kinase inhibition.[8] Compound 5 from one such study exhibited significant inhibitory activity against the FLT3 kinase.[8] Another compound, 7a, was identified as a promising dual inhibitor of both wild-type EGFR and its T790M mutant, which is associated with drug resistance.[10]
| Compound | Cell Line | IC50 (µM) | Target Kinase |
| 5 | MCF-7 | > erlotinib | FLT3 |
| 8 | MCF-7 | > erlotinib | Kinase (unspecified) |
| 7a | HepG2 | 9.31 | EGFRWT, EGFRT790M |
| 7a | PC3 | 16.02 | EGFRWT, EGFRT790M |
| Data compiled from studies on newly designed thiophene/thieno[2,3-d]pyrimidines and EGFR tyrosine kinase inhibitors.[8][10] |
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold has also been explored for the development of novel antibacterial agents.[6][11] Certain derivatives, specifically thieno[2,3-d]pyrimidinediones, have demonstrated potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6][11] These compounds showed low toxicity against mammalian cells, highlighting their potential as selective antibacterial agents.[11]
| Compound | MRSA (mg/L) | VRSA (mg/L) | VRE (mg/L) |
| 2 | 2-4 | 2 | 2 |
| Data from a study on thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents.[6] |
Experimental Protocols
General Procedure for Synthesis of Thieno[2,3-d]pyrimidine Derivatives
A common synthetic route starts with the modified Gewald reaction to obtain a 2-aminothiophene-3-carbonitrile intermediate using raw materials like butan-2-one, malononitrile, and elemental sulfur.[4] This intermediate is then treated with an acid, such as trifluoroacetic acid, in the presence of a dehydrating agent like phosphorous oxychloride to form a 4-chloro-thieno[2,3-d]pyrimidine.[4] Finally, this key intermediate undergoes a substitution reaction with various substituted amines to yield the target thieno[2,3-d]pyrimidine derivatives.[4] The final products are then purified, and their structures are confirmed using spectroscopic methods (NMR, IR, MS) and elemental analysis.[4]
In Vitro Kinase Inhibition Assay (VEGFR-2)
The VEGFR-2 inhibitory activity of the synthesized compounds can be assessed using an in vitro kinase assay. The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. Typically, this is done using a method like the ADP-Glo™ kinase assay. The kinase reaction is performed in a buffer containing the VEGFR-2 enzyme, a substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations. After an incubation period, a reagent is added to stop the enzymatic reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used to generate a luminescent signal. The intensity of the luminescence is proportional to the amount of ADP formed and thus reflects the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the thieno[2,3-d]pyrimidine derivatives on cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the treatment period, the MTT reagent is added to each well and incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold continues to be a highly valuable core structure in the field of medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, among other therapeutic applications. The versatility of its synthesis allows for the creation of diverse chemical libraries for screening against various biological targets. Future research will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel biological targets for this privileged scaffold could lead to the development of first-in-class therapeutics for a range of diseases.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed analysis of the spectroscopic data for the closely related analogue, 2,4-dichlorothieno[2,3-d]pyrimidine, and provides expert predictions for the spectral characteristics of the title compound. This guide includes detailed, adaptable experimental protocols for key spectroscopic techniques and visual representations of the compound's structure and analytical workflow to support further research and development.
Introduction
This compound (CAS No. 56844-38-3) is a member of the thienopyrimidine family, a class of bicyclic heteroaromatic compounds that are isosteres of purines.[1] Thienopyrimidine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The dichlorinated pyrimidine ring offers reactive sites for further chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents.
Accurate spectroscopic characterization is fundamental for the confirmation of the chemical structure and purity of synthesized compounds. This guide addresses the spectroscopic data of this compound, providing a foundational resource for researchers working with this and related compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 56844-38-3
-
Molecular Formula: C₇H₄Cl₂N₂S
-
Molecular Weight: 219.09 g/mol
-
SMILES: CC1=CSC2=NC(Cl)=NC(Cl)=C12
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for this compound:
The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl protons and a singlet for the proton on the thiophene ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet | 3H | -CH₃ at C5 |
| ~7.5 | Singlet | 1H | Thiophene ring proton at C6 |
¹³C NMR Data for 2,4-dichlorothieno[2,3-d]pyrimidine:
The following table presents the ¹³C NMR data for the non-methylated analogue. The introduction of a methyl group at C5 in the target compound is expected to cause a downfield shift for C5 and an upfield shift for the adjacent C6 carbon.
| Chemical Shift (δ) ppm | Assignment (for 2,4-dichlorothieno[2,3-d]pyrimidine) |
| 123.03 | C6 |
| 126.11 | C5a |
| 126.92 | C5 |
| 153.62 | C7a |
| 154.75 | C2 |
| 161.67 | C4 |
Infrared (IR) Spectroscopy
The IR spectrum will be characteristic of the aromatic heterocyclic structure and the carbon-chlorine bonds.
Predicted IR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretching (aromatic) |
| ~2950 | Weak | C-H stretching (methyl) |
| ~1600-1450 | Medium | C=C and C=N stretching (aromatic rings) |
| ~1400 | Medium | C-H bending (methyl) |
| ~800-700 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern of chlorinated compounds.
Predicted Mass Spectrum Data for this compound:
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will appear at m/z 218, with other peaks at m/z 220 (M+2) and m/z 222 (M+4) due to the presence of ³⁵Cl and ³⁷Cl isotopes. The expected ratio of these peaks will be approximately 9:6:1.
| m/z | Relative Abundance | Assignment |
| 218 | ~100% | [M]⁺ |
| 220 | ~65% | [M+2]⁺ |
| 222 | ~10% | [M+4]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound. These protocols can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz and reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Preparation:
-
EI-MS: Introduce a small amount of the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
-
Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy.
-
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While direct experimental data remains elusive, the provided analysis based on a close structural analogue, coupled with detailed experimental protocols and illustrative diagrams, offers a valuable resource for researchers. This information is intended to facilitate the unambiguous identification and characterization of this important synthetic building block, thereby supporting its application in drug discovery and development programs. Further experimental investigation is encouraged to validate the predicted spectroscopic data presented herein.
References
The Core of Cancer Therapeutics: An In-depth Technical Guide to the Mechanism of Action of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies. While 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine itself is primarily a highly versatile synthetic intermediate, its true significance lies in the potent biological activities of the derivatives it helps create. These derivatives have emerged as a prominent class of kinase inhibitors, demonstrating significant efficacy in preclinical studies against various cancers. This technical guide provides a comprehensive overview of the mechanism of action of these derivatives, focusing on their interactions with key signaling pathways implicated in tumorigenesis. We will delve into the quantitative data from pertinent studies, detail the experimental protocols used to elucidate their activity, and visualize the complex biological processes they modulate.
Introduction: The Role of this compound in Drug Discovery
This compound (CAS No.: 56844-38-3) is a key building block in medicinal chemistry. Its dichlorinated structure at the 2 and 4 positions of the pyrimidine ring provides reactive sites for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This chemical tractability enables the synthesis of large libraries of derivatives, which can be screened for therapeutic activity. The primary therapeutic targets of these derivatives are protein kinases, enzymes that play a crucial role in cellular signaling pathways that, when dysregulated, can lead to cancer.
Mechanism of Action: Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
The anticancer activity of thieno[2,3-d]pyrimidine derivatives stems from their ability to inhibit the activity of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2. By blocking VEGFR-2 signaling, these compounds can inhibit tumor-associated angiogenesis, thereby restricting tumor growth and spread.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling cascades that promote cell proliferation and survival.[2] Mutations or overexpression of EGFR are common in many cancers. Thieno[2,3-d]pyrimidine derivatives have been developed to target and inhibit EGFR, leading to the suppression of cancer cell growth.
Inhibition of Phosphoinositide 3-kinase (PI3K)
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[3][4][5] Dysregulation of this pathway is a frequent event in cancer. Certain thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against PI3K, thereby blocking this pro-survival pathway and inducing apoptosis in cancer cells.
Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)
Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][7] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells. Thieno[2,3-d]pyrimidine-based compounds have been investigated as FLT3 inhibitors for the treatment of AML.[8]
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 17f | VEGFR-2 | 0.23 | [1] |
| Compound VIb | PI3Kβ | 72% inhibition | |
| Compound VIb | PI3Kγ | 84% inhibition | |
| Not Specified | FLT3 | - | [8] |
Table 2: In Vitro Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 17f | HCT-116 | 2.80 | [1] |
| Compound 17f | HepG2 | 4.10 | [1] |
| Compound 15 | A549 | 0.94 | |
| Not Specified | MCF-7 | - | [8] |
| Not Specified | HepG-2 | - | [8] |
Experimental Protocols
General Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The synthesis of thieno[2,3-d]pyrimidine derivatives often starts from a substituted 2-aminothiophene-3-carbonitrile, which undergoes cyclization with various reagents to form the thieno[2,3-d]pyrimidine core. Alternatively, as is relevant to this guide, a pre-formed dichlorinated thieno[2,3-d]pyrimidine, such as this compound, can be used as a scaffold. Subsequent modifications, typically through nucleophilic substitution at the chloro positions, introduce diverse side chains to generate a library of compounds for biological evaluation.[9]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Kinase Reaction: In a multi-well plate, incubate the kinase with the test compound for a predetermined time.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a specific duration at a controlled temperature.
-
ADP Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to convert the produced ADP into ATP.
-
Add a kinase detection reagent that uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[10][11]
MTT Cell Proliferation Assay
The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.[12][13]
Visualizations
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway Inhibition.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. bmglabtech.com [bmglabtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to Thieno[2,3-d]pyrimidine Derivatives and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the purine nucleus, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the key therapeutic targets of thieno[2,3-d]pyrimidine derivatives, with a primary focus on their anticancer and anti-inflammatory potential. This document summarizes quantitative biological data, details relevant experimental methodologies, and visualizes complex signaling pathways and workflows to facilitate further research and drug development in this promising area.
Core Therapeutic Targets: A Focus on Kinase Inhibition
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways and are often dysregulated in diseases such as cancer. The primary kinase targets identified for this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2.
Table 1: VEGFR-2 Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116 | 2.80 ± 0.16 | [1] |
| HepG2 | 4.10 ± 0.45 | [1] | |||
| Sorafenib (Reference) | VEGFR-2 | 0.23 ± 0.04 | - | - | [1] |
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thieno_Derivative [label="Thieno[2,3-d]pyrimidine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; cSrc [label="c-Src", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(Proliferation, Migration, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; VEGFR2 -> cSrc; Thieno_Derivative -> VEGFR2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; {PLCg, PI3K, cSrc} -> Downstream; } . Caption: VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Epidermal Growth Factor Receptor (EGFR)
EGFR is another crucial receptor tyrosine kinase involved in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC). Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of both wild-type (WT) and mutant forms of EGFR, including the gatekeeper T790M mutation which confers resistance to first-generation EGFR inhibitors.[2][3][4]
Table 2: EGFR Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | EGFR-WT | 88.24 | HepG2 | 9.31 | [3] |
| EGFR-T790M | 92.02 | PC3 | 16.02 | [3] | |
| 5b | EGFR-WT | 37.19 | A549 | 17.79 | [4] |
| EGFR-T790M | 204.10 | MCF-7 | 22.66 | [4] | |
| Erlotinib (Reference) | - | - | HepG2 | 4.21 | [3] |
| PC3 | 5.73 | [3] |
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR\n(WT or T790M)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thieno_Derivative [label="Thieno[2,3-d]pyrimidine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; Thieno_Derivative -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; EGFR -> PI3K_Akt; EGFR -> RAS_MAPK; PI3K_Akt -> Cell_Proliferation; RAS_MAPK -> Cell_Proliferation; } . Caption: EGFR signaling and its inhibition by thieno[2,3-d]pyrimidine derivatives.
Phosphoinositide 3-Kinase (PI3K)
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common feature in many human cancers. Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K isoforms.[5][6]
Table 3: PI3K Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target | % Inhibition at 10 µM | Reference |
| VIb | PI3Kβ | 72% | [5] |
| PI3Kγ | 84% | [5] | |
| IIIa | PI3Kβ | 62% | [5] |
| PI3Kγ | 70% | [5] |
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Thieno_Derivative [label="Thieno[2,3-d]pyrimidine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; Thieno_Derivative -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Cell_Growth; } . Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to evaluate the biological activity of thieno[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assays
a) VEGFR-2 Kinase Inhibition Assay
A luminescence-based assay is commonly used to quantify the inhibitory activity of compounds on recombinant human VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Materials: Recombinant Human VEGFR-2, substrate (e.g., Poly (Glu, Tyr) 4:1), Kinase Buffer, ATP, test compounds, and a detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
b) EGFR (WT and T790M) Kinase Inhibition Assay
A continuous-read kinase assay using a fluorescent peptide substrate is often employed to measure the potency of compounds against EGFR enzymes.
-
Materials: Recombinant EGFR-WT and EGFR-T790M/L858R enzymes, fluorescent peptide substrate (e.g., Y12-Sox), Kinase Reaction Buffer, ATP, and test compounds.
-
Procedure:
-
Pre-incubate the EGFR enzyme with serially diluted compounds in a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., λex360/λem485).
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.
-
c) PI3K Inhibition Assay
A common method to assess PI3K inhibition is a competitive assay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Materials: Recombinant PI3K isoforms, PIP2 substrate, Kinase Reaction Buffer, ATP, test compounds, and a detection system (e.g., involving a PIP3-binding protein and a labeled secondary antibody).
-
Procedure:
-
Pre-incubate the PI3K enzyme with the test inhibitor.
-
Initiate the reaction by adding the PIP2 substrate and ATP.
-
Incubate to allow for the phosphorylation of PIP2 to PIP3.
-
Stop the reaction and add a PIP3 detector protein.
-
Add a labeled secondary antibody that binds to the detector protein.
-
Measure the signal (e.g., fluorescence or absorbance) to quantify the amount of PIP3 produced.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Enzyme, Substrate, ATP,\nTest Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Enzyme\nwith Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate_Reaction [label="Initiate Reaction\n(Add ATP/Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Reaction [label="Incubate for\nKinase Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction &\nAdd Detection Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure_Signal [label="Measure Signal\n(Luminescence/Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data\n(Calculate % Inhibition,\nDetermine IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate; Incubate -> Initiate_Reaction; Initiate_Reaction -> Incubate_Reaction; Incubate_Reaction -> Stop_Reaction; Stop_Reaction -> Measure_Signal; Measure_Signal -> Analyze_Data; Analyze_Data -> End; } . Caption: General workflow for in vitro kinase inhibition assays.
Cell-Based Assays
a) MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
In Vivo Anti-inflammatory Activity
a) Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats.
-
Materials: Carrageenan, test compounds, and a plethysmometer to measure paw volume.
-
Procedure:
-
Administer the test compounds orally or intraperitoneally to the rats.
-
After a specific time (e.g., 1 hour), inject a 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Conclusion and Future Directions
Thieno[2,3-d]pyrimidine derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated ability to potently inhibit key protein kinases such as VEGFR-2, EGFR, and PI3K underscores their significant potential as anticancer agents. Furthermore, their anti-inflammatory properties suggest broader therapeutic applications.
Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific targets. In-depth preclinical studies, including pharmacokinetic and toxicological profiling, are essential to advance the most promising candidates toward clinical development. The detailed experimental protocols and visualized signaling pathways provided in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of the thieno[2,3-d]pyrimidine scaffold.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Synthesis of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine, a key intermediate in the development of novel therapeutics. The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The dichloro-substitution at the 2 and 4 positions offers reactive sites for further chemical modifications, making this compound a versatile building block for creating diverse compound libraries for drug discovery.[4]
Application Notes
The this compound (CAS No. 56844-38-3) is a valuable heterocyclic intermediate. Its core structure, the thieno[2,3-d]pyrimidine, is a bioisostere of purine, allowing it to interact with a variety of biological targets. The chlorine atoms at the 2 and 4 positions are excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships (SAR). This makes the compound particularly useful for the synthesis of targeted therapies, such as kinase inhibitors. The methyl group at the 5-position can provide additional steric and electronic properties that may influence target binding and selectivity.
The primary application of this compound is as a starting material in multi-step syntheses of more complex molecules with potential therapeutic value. Researchers in drug discovery can utilize this intermediate to generate novel derivatives for screening in various biological assays.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the construction of the core heterocyclic system, 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, via a Gewald reaction. The second stage is the chlorination of this dione intermediate using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).
Experimental Protocols
Stage 1: Synthesis of 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
This stage involves a multi-component Gewald reaction to form a substituted 2-aminothiophene, followed by cyclization to yield the thieno[2,3-d]pyrimidine dione.[5][6][7]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Acetone | C₃H₆O | 58.08 | 67-64-1 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 105-56-6 |
| Sulfur (elemental) | S | 32.07 | 7704-34-9 |
| Diethylamine | C₄H₁₁N | 73.14 | 109-89-7 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Urea | CH₄N₂O | 60.06 | 57-13-6 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 |
Procedure:
-
Gewald Reaction:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add ethanol (100 mL).
-
Add acetone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).
-
Cool the mixture in an ice bath and add diethylamine (0.1 mol) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid, 2-amino-5-methyl-4-ethoxycarbonylthiophene, is collected by filtration, washed with water, and dried.
-
-
Cyclization:
-
In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium (0.11 mol) in absolute ethanol (50 mL).
-
Add the dried 2-amino-5-methyl-4-ethoxycarbonylthiophene (0.1 mol) and urea (0.12 mol) to the sodium ethoxide solution.
-
Heat the mixture at reflux for 6-8 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 10% HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Stage 2: Synthesis of this compound
This stage involves the chlorination of the dione intermediate.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | C₇H₆N₂O₂S | 182.20 | N/A |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 121-69-7 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
Procedure:
-
To a flask equipped with a reflux condenser and a calcium chloride guard tube, add 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (0.05 mol) and phosphorus oxychloride (50 mL).
-
Add N,N-dimethylaniline (0.05 mol) dropwise to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield this compound.
Data Presentation
Expected Yield and Physicochemical Properties:
| Compound | Stage | Expected Yield (%) | Appearance | Melting Point (°C) |
| 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 1 | 60-70 | Off-white to pale yellow solid | >300 |
| This compound | 2 | 75-85 | White to light brown solid | 161-162 (analog) |
Spectroscopic Data for this compound (Expected):
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~2.5 (s, 3H, -CH₃), ~7.0-7.5 (s, 1H, thiophene-H) |
| ¹³C NMR | δ (ppm): ~15 (CH₃), ~120-160 (aromatic carbons) |
| MS (ESI) | m/z: [M+H]⁺ expected at 219.0, with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |
Visualization of Reaction Mechanism
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald Reaction [organic-chemistry.org]
Application Notes and Protocols: 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine as a Versatile Chemical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine is a key heterocyclic building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. Its thieno[2,3-d]pyrimidine core is a bioisostere of purine, allowing for interactions with various biological targets, particularly protein kinases. The presence of two reactive chlorine atoms at the C2 and C4 positions enables sequential and regioselective nucleophilic substitution, providing a straightforward path to diverse molecular architectures. The methyl group at the C5 position can influence the molecule's conformation and interaction with target proteins, potentially enhancing potency and selectivity.
These application notes provide an overview of the utility of this compound in the synthesis of potent kinase inhibitors and anticancer agents, complete with experimental protocols and quantitative biological data.
Synthetic Versatility and Reaction Mechanisms
The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This regioselectivity allows for a stepwise approach to introduce different substituents at these positions, creating a diverse library of compounds from a single starting material.
A typical synthetic strategy involves the initial displacement of the C4-chloro group with a primary or secondary amine, followed by the substitution of the C2-chloro group with another nucleophile. This sequential substitution is a powerful tool in structure-activity relationship (SAR) studies.
Application in the Synthesis of Kinase Inhibitors
Thieno[2,3-d]pyrimidine derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. The thieno[2,3-d]pyrimidine scaffold can act as a hinge-binder in the ATP-binding pocket of kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Derivatives of this compound have been explored as inhibitors of EGFR, a key target in non-small cell lung cancer. The general structure of these inhibitors often features an aniline substituent at the C4 position, which mimics the binding of the natural ligand.
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-2-chloro-5-methylthieno[2,3-d]pyrimidine Derivatives
This protocol describes a general method for the nucleophilic substitution of the C4-chloro group of this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloroaniline)
-
Isopropanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Stir plate and magnetic stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilino-2-chloro-5-methylthieno[2,3-d]pyrimidine derivative.
Expected Yield: 60-85%
Protocol 2: Synthesis of 2,4-Diamino-5-methylthieno[2,3-d]pyrimidine Derivatives
This protocol outlines the subsequent substitution of the C2-chloro group with a second amine.
Materials:
-
4-Anilino-2-chloro-5-methylthieno[2,3-d]pyrimidine derivative (from Protocol 1)
-
Desired amine (e.g., morpholine, piperazine derivative)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
Potassium carbonate (K2CO3) or other suitable base
-
Stir plate and magnetic stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
In a reaction vessel, dissolve the 4-anilino-2-chloro-5-methylthieno[2,3-d]pyrimidine derivative (1.0 eq) in a suitable solvent such as DMF or dioxane.
-
Add the second amine (1.5 - 2.0 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final 2,4-diamino-5-methylthieno[2,3-d]pyrimidine derivative.
Expected Yield: 50-75%
Quantitative Data
The following tables summarize the biological activity of representative compounds synthesized from this compound and its analogues.
Table 1: Antiproliferative Activity of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Derivatives against Breast Cancer Cell Lines.[1]
| Compound | R | Cell Line | IC50 (µM)[1] |
| 1 | H | MCF-7 | > 100 |
| 2 | Ethyl | MCF-7 | 78.3 |
| 3 | Propyl | MCF-7 | 65.2 |
| 4 | Butyl | MCF-7 | 51.7 |
| 1 | H | MDA-MB-231 | > 100 |
| 2 | Ethyl | MDA-MB-231 | 89.1 |
| 3 | Propyl | MDA-MB-231 | 72.4 |
| 4 | Butyl | MDA-MB-231 | 63.8 |
Table 2: Kinase Inhibitory Activity of Representative Thieno[2,3-d]pyrimidine Derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| B1 | EGFRL858R/T790M | 13 | [2] |
| B7 | EGFRL858R/T790M | 23 | [2] |
| Olmutinib | EGFRL858R/T790M | 458 | [2] |
| AZD9291 | EGFRL858R/T790M | 67 | [2] |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway, a common target for thieno[2,3-d]pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive compounds from this compound.
Caption: General workflow for the synthesis and evaluation of bioactive thieno[2,3-d]pyrimidine derivatives.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine. This versatile scaffold is a key building block in the synthesis of a wide range of biologically active molecules, and understanding its reactivity is crucial for the development of novel therapeutics.
Introduction to Reactivity
The this compound core possesses two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of the substitution is influenced by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the electronic properties of the thieno[2,3-d]pyrimidine ring system.
Generally, the C4 position is more electrophilic and sterically accessible, making it the preferred site for the initial nucleophilic attack, especially with less reactive nucleophiles or under milder conditions. The substitution at the C2 position typically requires more forcing conditions. This differential reactivity allows for the sequential introduction of different nucleophiles, leading to the synthesis of a diverse library of disubstituted thieno[2,3-d]pyrimidines.
Regioselective Nucleophilic Substitution Pathways
The substitution reactions on this compound can be directed to selectively yield 4-substituted, 2-substituted, or 2,4-disubstituted products.
Caption: Regioselective nucleophilic substitution pathways on this compound.
Experimental Protocols
The following protocols are representative examples for nucleophilic substitution reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Monosubstitution at the C4-Position with Amines
This protocol describes the selective substitution of the chlorine atom at the C4 position with a primary or secondary amine.
Workflow:
Caption: General workflow for monosubstitution at the C4-position.
Detailed Methodology:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile, ethanol, or N,N-dimethylformamide (DMF).
-
To the stirred solution, add the amine nucleophile (1.0-1.2 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-methylthieno[2,3-d]pyrimidine derivative.
Quantitative Data for C4-Amination (Representative Examples):
| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Aniline | EtOH | DIPEA | 60 | 4 | 85 |
| Morpholine | ACN | K₂CO₃ | rt | 6 | 92 |
| Benzylamine | DMF | Et₃N | 50 | 3 | 88 |
Protocol 2: Disubstitution with Amines
This protocol outlines the synthesis of 2,4-diamino-5-methylthieno[2,3-d]pyrimidines, either through a stepwise or a one-pot procedure.
Workflow (Stepwise):
Caption: Stepwise workflow for the synthesis of 2,4-diamino derivatives.
Detailed Methodology (Stepwise):
-
Synthesize the 4-amino-2-chloro-5-methylthieno[2,3-d]pyrimidine intermediate as described in Protocol 1.
-
Dissolve the intermediate (1.0 eq.) in a high-boiling point solvent such as dioxane, DMF, or dimethyl sulfoxide (DMSO).
-
Add the second amine nucleophile (1.5-2.0 eq.) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture to a temperature ranging from 100 °C to 150 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the pure 2,4-diamino-5-methylthieno[2,3-d]pyrimidine.
Detailed Methodology (One-Pot):
-
Dissolve this compound (1.0 eq.) in a suitable high-boiling solvent.
-
Add an excess of the amine nucleophile (2.5-3.0 eq.) and a base.
-
Heat the mixture at a high temperature (e.g., 120-150 °C) until the reaction is complete.
-
Follow the work-up and purification steps described in the stepwise methodology.
Quantitative Data for Diamination (Representative Examples):
| Nucleophile 1 | Nucleophile 2 | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Piperidine | Dioxane | K₂CO₃ | 120 | 12 | 75 |
| Morpholine | Morpholine | DMF | - | 140 | 8 | 80 |
| Benzylamine | Cyclopropylamine | DMSO | Cs₂CO₃ | 130 | 10 | 78 |
Protocol 3: Substitution with O- and S-Nucleophiles
This protocol provides a general method for the introduction of alkoxy or thioalkoxy groups at the C4 and/or C2 positions. Generally, these reactions require the use of a strong base to generate the corresponding alkoxide or thiolate in situ.
Detailed Methodology:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or thiol (1.2-1.5 eq.) in a dry aprotic solvent like tetrahydrofuran (THF) or DMF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2-1.5 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the nucleophile.
-
Add a solution of this compound (1.0 eq.) or the 4-substituted-2-chloro intermediate in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive nucleophiles or for substitution at the C2 position.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Quantitative Data for O- and S-Substitution (Representative Examples):
| Nucleophile | Position | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenol | C4 | DMF | NaH | rt | 4 | 80 |
| Thiophenol | C4 | THF | NaH | 0 to rt | 2 | 95 |
| Methanol | C2 (from 4-amino) | THF | NaH | 60 | 8 | 65 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Reactions involving sodium hydride are highly flammable and should be performed with extreme caution under an inert atmosphere.
These protocols and application notes provide a foundation for the exploration of nucleophilic substitution reactions on this compound. Adaptation and optimization of these methods will be necessary to achieve the desired outcomes for specific research and drug development applications.
Application Notes and Protocols: 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine is a versatile heterocyclic scaffold that serves as a crucial building block in the design and synthesis of a wide array of biologically active molecules. Its thienopyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids, making it an attractive starting point for the development of compounds that can interact with various biological targets. The presence of two reactive chlorine atoms at the 2- and 4-positions of the pyrimidine ring allows for selective and sequential nucleophilic substitution, enabling the facile generation of diverse chemical libraries for drug discovery. This document provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for cancer therapy.
Key Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in targeting a range of diseases, most notably cancer. The scaffold has been extensively utilized to develop potent inhibitors of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical regulators of tumor growth and angiogenesis.
Anticancer Activity: Kinase Inhibition
The thieno[2,3-d]pyrimidine core has been identified as a privileged scaffold for the development of ATP-competitive kinase inhibitors. By modifying the substituents at the 2- and 4-positions, medicinal chemists can fine-tune the selectivity and potency of these compounds against specific kinases.
VEGFR-2 Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several studies have reported the synthesis of potent VEGFR-2 inhibitors based on the thieno[2,3-d]pyrimidine scaffold. For instance, a series of thieno[2,3-d]pyrimidine derivatives were designed and synthesized, with some compounds exhibiting high inhibitory activity against VEGFR-2. One notable compound, 17f , demonstrated an IC50 value of 0.23 µM against VEGFR-2, which is comparable to the approved drug sorafenib.[1] Another study highlighted compound 10d as a potent VEGFR-2 inhibitor that induces apoptosis in cancer cells.[2]
EGFR Inhibition:
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention. Thieno[2,3-d]pyrimidine derivatives have been successfully developed as EGFR inhibitors. For example, compound 7a was identified as a promising dual inhibitor of both wild-type EGFR and the T790M mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors.[3]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative thieno[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 17f | HCT-116 (Colon) | 2.80 | [1] |
| 17f | HepG2 (Liver) | 4.10 | [1] |
| 7a | HepG2 (Liver) | Not specified | [3] |
| 7a | PC3 (Prostate) | Not specified | [3] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 | [1] |
| 8b | VEGFR-2 | 0.073 | [4] |
| 7a | EGFR (wild-type) | Not specified | [3] |
| 7a | EGFR (T790M) | Not specified | [3] |
Experimental Protocols
This section provides a representative, detailed experimental protocol for the synthesis of a 4-anilino-2-chloro-5-methylthieno[2,3-d]pyrimidine derivative, a key intermediate for further functionalization. This protocol is a composite based on general procedures for nucleophilic aromatic substitution on dichloropyrimidine cores.
Protocol 1: Synthesis of 4-(Substituted anilino)-2-chloro-5-methylthieno[2,3-d]pyrimidine
This protocol describes the selective nucleophilic substitution at the C4 position of this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Isopropanol (or another suitable solvent like ethanol or n-butanol)
-
Triethylamine (or another suitable base like diisopropylethylamine)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in isopropanol (10 mL per mmol of the starting material).
-
Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq.) followed by triethylamine (1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Filter the solid and wash it with cold isopropanol.
-
Purification: If necessary, concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-(substituted anilino)-2-chloro-5-methylthieno[2,3-d]pyrimidine.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Signaling Pathways and Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives and the proposed mechanism of inhibition.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors derived from the versatile starting material, 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention.[2][3] This guide outlines the synthesis of inhibitors for key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), providing structure-activity relationship (SAR) insights and detailed experimental procedures.
Strategic Approach to Kinase Inhibitor Synthesis
The synthetic strategy for developing kinase inhibitors from this compound hinges on the differential reactivity of the two chlorine atoms at the C2 and C4 positions. This allows for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The 5-methyl group can also be modified to further explore the chemical space.
General Synthetic Workflow
The general workflow for the synthesis of kinase inhibitors from this compound is a multi-step process involving sequential nucleophilic substitutions.
Caption: General synthetic workflow for kinase inhibitors.
Application 1: Synthesis of EGFR Inhibitors
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers. The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of both wild-type and mutant forms of EGFR.[4][5]
Structure-Activity Relationship (SAR) Summary for EGFR Inhibitors
For this class of inhibitors, substitutions at both the C2 and C4 positions are critical for high potency. The presence of a substituted aniline at the C4 position and a substituted aryl group at the C2 position generally enhances activity against both wild-type and T790M mutant EGFR.[4]
Data Presentation: EGFR Inhibitory Activity
| Compound ID | C4-Substituent | C2-Substituent | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference |
| 1a | 3-ethynylaniline | 4-methoxy-2-methylphenyl | 5.2 | 15.8 | [4] |
| 1b | 3-chloro-4-fluoroaniline | 4-methoxy-2-methylphenyl | 8.1 | 22.4 | [4] |
| 1c | 3-ethynylaniline | 2,4-dimethoxyphenyl | 12.3 | 45.1 | [4] |
Experimental Protocol: Synthesis of a Representative EGFR Inhibitor (Compound 1a)
Step 1: Synthesis of 4-(3-ethynylanilino)-2-chloro-5-methylthieno[2,3-d]pyrimidine
-
To a solution of this compound (1.0 eq) in isopropanol (0.2 M), add 3-ethynylaniline (1.1 eq) and a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold isopropanol, and dry under vacuum to obtain the desired product.
Step 2: Synthesis of 4-(3-ethynylanilino)-2-(4-methoxy-2-methylphenyl)-5-methylthieno[2,3-d]pyrimidine (Compound 1a)
-
To a microwave vial, add 4-(3-ethynylanilino)-2-chloro-5-methylthieno[2,3-d]pyrimidine (1.0 eq), (4-methoxy-2-methylphenyl)boronic acid (1.5 eq), Pd(PPh3)4 (0.1 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the final compound.
Caption: Simplified overview of the EGFR signaling pathway.
Application 2: Synthesis of PI3K Inhibitors
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate key cellular processes such as cell growth, proliferation, and survival.[4] The PI3K/Akt/mTOR pathway is frequently hyperactivated in human cancers, making it an attractive target for drug development.[4]
Structure-Activity Relationship (SAR) Summary for PI3K Inhibitors
For 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, the substitution pattern on the 2-aryl ring is a critical determinant of their biological activity. A hydroxyl group at the 3-position of the 2-phenyl ring has been shown to be beneficial for potent PI3K inhibition.[4]
Data Presentation: PI3K Inhibitory Activity
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [4] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [4] |
| IIIb | 4-OH | <40 | <40 | [4] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [4] |
| IIIk | 3-OCH3 | <40 | 48 | [4] |
Experimental Protocol: Synthesis of a Representative PI3K Inhibitor (Compound VIb)
Step 1: Synthesis of 2-chloro-5-methyl-4-morpholinothieno[2,3-d]pyrimidine
-
Dissolve this compound (1.0 eq) in ethanol (0.2 M).
-
Add morpholine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(3-hydroxy-5-methoxyphenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine (Compound VIb)
-
In a sealed tube, combine 2-chloro-5-methyl-4-morpholinothieno[2,3-d]pyrimidine (1.0 eq), (3-hydroxy-5-methoxyphenyl)boronic acid (1.5 eq), PdCl2(dppf) (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (3:1:1, 0.1 M).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 100°C for 16 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by flash chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the final product.
Caption: PI3K/Akt/mTOR signaling pathway.
Application 3: Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibiting VEGFR-2 signaling is a validated anti-cancer strategy.
Data Presentation: VEGFR-2 Inhibitory Activity
| Compound ID | C4-Substituent | C2-Substituent | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| 17f | 4-(4-chlorophenyl)piperazin-1-yl | 4-methoxyphenyl | 0.23 | 2.80 | [6] |
| Sorafenib | (Reference Drug) | 0.23 | - | [6] |
Experimental Protocol: Synthesis of a Representative VEGFR-2 Inhibitor (Compound 17f)
Step 1: Synthesis of 4-(4-(4-chlorophenyl)piperazin-1-yl)-2-chloro-5-methylthieno[2,3-d]pyrimidine
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M), add 1-(4-chlorophenyl)piperazine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60°C for 6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used directly in the next step.
Step 2: Synthesis of 4-(4-(4-chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)-5-methylthieno[2,3-d]pyrimidine (Compound 17f)
-
Combine 4-(4-(4-chlorophenyl)piperazin-1-yl)-2-chloro-5-methylthieno[2,3-d]pyrimidine (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq), and 2M aqueous sodium carbonate solution (3.0 eq) in a mixture of dioxane and water (4:1, 0.1 M).
-
Heat the mixture under an argon atmosphere at 90°C for 12 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to obtain the final product.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against their target kinases. Specific conditions may vary depending on the kinase and the assay platform.
-
Reagents and Materials : Kinase enzyme, substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure : a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature and time for the specific kinase. f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis : a. Calculate the percentage of inhibition for each compound concentration relative to the positive control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold serves as an excellent starting point for the development of a diverse range of potent and selective kinase inhibitors. The synthetic accessibility and the ability to readily introduce various substituents at the C2 and C4 positions allow for extensive structure-activity relationship studies, leading to the identification of clinical candidates. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel thieno[2,3-d]pyrimidine-based kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors. The thieno[2,3-d]pyrimidine scaffold is a key feature in a variety of biologically active molecules.[1]
The presence of two distinct chlorine atoms at the C2 and C4 positions allows for selective and sequential functionalization, offering a powerful strategy for generating diverse molecular architectures. Generally, palladium-catalyzed cross-coupling reactions on 2,4-dichloropyrimidine analogs favor substitution at the C4 position. However, careful selection of ligands and reaction conditions can enable selective functionalization at the C2 position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the thienopyrimidine core and various aryl or heteroaryl boronic acids. Regioselective coupling is a key consideration, with the C4 position being the more reactive site under standard conditions.
Selective C4-Arylation
Under typical palladium catalysis, the C4 position of 2,4-dichloropyrimidines exhibits higher reactivity towards Suzuki-Miyaura coupling. This allows for the selective introduction of an aryl or heteroaryl group at this position, leaving the C2-chloro substituent available for subsequent transformations. Microwave-assisted protocols can significantly accelerate these reactions.[2]
Table 1: Representative Conditions for Selective C4-Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | Toluene/Ethanol | 110 | 3 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 3 | ~83 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~75-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | Toluene/Ethanol | 110 | 4 | ~70-80 |
Note: Yields are estimated based on analogous reactions with 2,4-dichloropyrido[2,3-d]pyrimidines and may require optimization for this compound.
Experimental Protocol: Selective C4-Arylation via Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired aryl boronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent (e.g., a mixture of toluene and ethanol).
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) with stirring for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes, providing a gateway to a variety of further chemical transformations. Similar to the Suzuki-Miyaura coupling, the C4 position is generally more reactive.
Selective C4-Alkynylation
The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst typically results in selective substitution at the C4 position.
Table 2: Representative Conditions for Selective C4-Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 65 | 6 | ~70-80 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 8 | ~75-85 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 70 | 5 | ~65-75 |
Note: Yields are estimated based on analogous reactions with dichloropyrimidines and may require optimization.
Experimental Protocol: Selective C4-Alkynylation via Sonogashira Coupling
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., THF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and the copper(I) source (e.g., CuI, 10 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the C4-alkynylated product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. On 2,4-dichloropyrimidine systems, this reaction can be directed to either the C4 or C2 position by careful selection of the catalyst system and reaction conditions.
Selective C4-Amination
Standard Buchwald-Hartwig conditions often lead to preferential amination at the C4 position.
Table 3: Representative Conditions for Selective C4-Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 12 | ~80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | ~75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | ~70-80 |
Note: Yields are estimated based on analogous reactions and may require optimization.
Selective C2-Amination
Achieving C2-selectivity in Buchwald-Hartwig amination often requires the use of specific, bulky ligands that can override the inherent electronic preference for C4 reaction.[3]
Table 4: Representative Conditions for Selective C2-Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 80 | 24 | ~60-70 |
| 2 | Indole | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 110 | 20 | ~55-65 |
Note: Yields are estimated based on analogous reactions and are highly dependent on the specific amine and ligand used.
Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Add the base (e.g., NaOt-Bu).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube, remove from the glovebox, and place in a preheated oil bath.
-
Stir the reaction at the indicated temperature for the specified time.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by chromatography.
Sequential Cross-Coupling Strategy
The differential reactivity of the C4 and C2 positions can be exploited in sequential cross-coupling reactions to synthesize di-substituted thieno[2,3-d]pyrimidines. A typical strategy involves an initial, more facile reaction at the C4 position, followed by a second coupling at the less reactive C2 position.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a versatile and efficient platform for the synthesis of a wide array of substituted thienopyrimidines. By carefully selecting the reaction partners, catalyst, ligand, and conditions, researchers can achieve high regioselectivity, enabling the targeted synthesis of novel compounds for drug discovery and development. The protocols provided herein serve as a starting point, and optimization may be required to achieve desired outcomes for specific substrate combinations.
References
Application Notes & Protocols: Functionalization of the Thieno[2,3-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that is considered a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has made it a "privileged" core in medicinal chemistry, leading to the development of compounds with a wide array of biological activities.[1][2] Derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1] A primary focus of research has been the development of thieno[2,3-d]pyrimidine derivatives as potent protein kinase inhibitors, targeting key enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.[2][3][4]
Application Notes
Overview of Functionalization Strategies
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure. Key positions for functionalization are typically the C2, C4, and C6 positions of the pyrimidine and thiophene rings, respectively. Common synthetic strategies include:
-
Building the Core: Many approaches first construct a substituted 2-aminothiophene intermediate, often via the Gewald reaction, which is then cyclized to form the thieno[2,3-d]pyrimidine ring.[5][6][7]
-
Nucleophilic Aromatic Substitution (SNAr): A common strategy involves synthesizing a 4-chloro-thieno[2,3-d]pyrimidine intermediate. The chlorine atom at the C4 position is a good leaving group, readily displaced by various nucleophiles such as amines (e.g., morpholine) to introduce diverse functionalities.[8]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and direct C-H arylation, are powerful tools for creating carbon-carbon bonds. These methods allow for the introduction of aryl and heteroaryl groups, significantly expanding the chemical space of accessible derivatives.[9][10]
-
Modification of Existing Substituents: Functional groups on the scaffold can be further modified. For example, hydrazine derivatives can be used as synthons to build more complex side chains.[11]
Biological Applications as Kinase Inhibitors
A significant application of functionalized thieno[2,3-d]pyrimidines is in the development of targeted cancer therapies through the inhibition of protein kinases.[4] These enzymes are crucial regulators of cell proliferation, survival, and migration.[4]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[3] Several thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2, demonstrating significant anticancer activity.[3]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy.[12] Specific derivatives have been developed as potent inhibitors of both wild-type EGFR and clinically relevant mutant forms like EGFRT790M, which confers resistance to some first-generation inhibitors.[12][13]
-
Other Kinase Targets: The versatility of the scaffold allows for the targeting of a range of other kinases, including Phosphoinositide 3-kinases (PI3K), FMS-like tyrosine kinase 3 (FLT3), and Receptor-Interacting Protein Kinase 2 (RIPK2), highlighting its broad therapeutic potential.[2][8][14]
Data Presentation: Biological Activity
The following tables summarize the in vitro biological activity of representative functionalized thieno[2,3-d]pyrimidine derivatives against various cancer cell lines and kinase enzymes.
Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 7a | HepG2 (Liver Cancer) | 9.31 | [13] |
| PC3 (Prostate Cancer) | 16.02 | [13] | |
| Compound 5 | MCF-7 (Breast Cancer) | Higher than reference | [2] |
| HepG-2 (Liver Cancer) | Higher than reference | [2] | |
| Compound 8 | MCF-7 (Breast Cancer) | Higher than reference | [2] |
| HepG-2 (Liver Cancer) | Higher than reference | [2] | |
| Compound l | MDA-MB-231 (Breast Cancer) | 27.6 | [5] |
| Compounds 3g, 3j, 3n | A549, HCT116, MCF-7 | Potent activity |[15] |
Note: "Higher than reference" indicates the compound showed greater cytotoxic effect than the standard drug used in the study.
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 7a | EGFRWT (Wild-Type) | 88.24 | [13] |
| EGFRT790M (Mutant) | 92.02 | [13] | |
| Compound VIb | PI3Kβ | 72% Inhibition | [8] |
| PI3Kγ | 84% Inhibition | [8] | |
| Compound 3j | h-NTPDase1 | 620 | [10] |
| Compound 4d | h-NTPDase2 | 330 |[10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
This protocol describes the synthesis of a key 2-aminothiophene intermediate, a common precursor for the thieno[2,3-d]pyrimidine core.[7]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard reflux apparatus and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[7]
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.[7]
-
Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the product.[7]
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold ethanol.[7]
-
The crude product can be purified by recrystallization from ethanol to yield the pure title compound.[7]
Protocol 2: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine Derivatives
This protocol details the conversion of a thieno[2,3-d]pyrimidin-4-one to a 4-chloro derivative, preparing it for subsequent nucleophilic substitution.[8]
Materials:
-
Substituted thieno[2,3-d]pyrimidin-4-one derivative (e.g., IIa-k)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath, standard reflux apparatus
Procedure:
-
In a suitable flask, place the thieno[2,3-d]pyrimidin-4-one starting material (3.14 mmol).
-
Cool the flask in an ice bath.
-
Carefully and dropwise, add phosphorus oxychloride (POCl₃, 18.9 equivalents) to the flask with stirring.[8]
-
After the addition is complete, remove the ice bath and heat the mixture under reflux for 4-12 hours. Monitor the reaction by TLC.[8]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and cautiously, pour the reaction mixture onto crushed ice/water to quench the excess POCl₃.
-
Neutralize the acidic solution with an ammonia solution (e.g., 33%).[8]
-
Extract the product into an organic solvent such as ethyl acetate (2 x 50 mL).[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro derivative, which can be purified by column chromatography.
Protocol 3: Functionalization via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of a 4-chlorothieno[2,3-d]pyrimidine with an amine (morpholine) to generate a C4-functionalized product.[8]
Materials:
-
4-Chlorothieno[2,3-d]pyrimidine derivative
-
Morpholine
-
Ethanol:Isopropanol (1:1 mixture)
-
Triethylamine (TEA)
-
Standard heating apparatus
Procedure:
-
Dissolve the 4-chlorothieno[2,3-d]pyrimidine derivative (2.13 mmol) in a 1:1 mixture of ethanol and isopropanol (15 mL).[8]
-
To this solution, add morpholine (2.13 mmol, 1 equivalent) and a few drops of triethylamine (TEA).[8]
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC.[8]
-
Upon completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Filter the precipitate, wash with a suitable solvent (e.g., cold ethanol), and allow it to dry.[8]
-
The final product can be further purified using flash column chromatography.[8]
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to the functionalization and application of the thieno[2,3-d]pyrimidine core.
Caption: General workflow for synthesis and functionalization.
Caption: Inhibition of the EGFR signaling cascade.
Caption: Logic of a Suzuki cross-coupling reaction.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine for the Synthesis of Kinase Inhibitor Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to the purine core of ATP. This has made it a cornerstone for the development of a multitude of kinase inhibitors. The strategic functionalization of this scaffold allows for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the identification of potent and selective drug candidates. 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine is a key starting material for generating such libraries due to the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed application notes and protocols for the utilization of this compound in the creation of compound libraries targeting various protein kinases.
Core Concepts: Regioselective Synthesis
The synthetic utility of this compound lies in the greater electrophilicity of the C4 position compared to the C2 position. This generally allows for the selective substitution of the C4-chloro group under milder conditions, followed by the substitution of the C2-chloro group under more forcing conditions. This two-step approach enables the introduction of two different nucleophiles, leading to the creation of a diverse library of 2,4-disubstituted-5-methylthieno[2,3-d]pyrimidines.
Factors influencing the regioselectivity include the nature of the nucleophile, solvent, temperature, and the presence of catalysts. Generally, amines and thiols will preferentially attack the C4 position. Subsequent reaction at the C2 position often requires higher temperatures or the use of a catalyst.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of a 2,4-disubstituted-5-methylthieno[2,3-d]pyrimidine library. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: General Procedure for Sequential Nucleophilic Substitution
Step 1: Monosubstitution at the C4-Position
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, acetonitrile, or THF) is added the first nucleophile (amine or thiol, 1.1 eq) and a base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2.0 eq).
-
The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a 2-chloro-4-substituted-5-methylthieno[2,3-d]pyrimidine, is purified by column chromatography on silica gel.
Step 2: Disubstitution at the C2-Position
-
To a solution of the 2-chloro-4-substituted-5-methylthieno[2,3-d]pyrimidine (1.0 eq) from Step 1 in a suitable solvent (e.g., n-butanol, dioxane, or DMF) is added the second nucleophile (amine or thiol, 1.2-1.5 eq) and a base (e.g., DIPEA or sodium hydride, 2.0-3.0 eq).
-
The reaction mixture is heated to a higher temperature (e.g., 100-140 °C), potentially under microwave irradiation, and monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up as described in Step 1 (points 3-5).
-
The crude product, a 2,4-disubstituted-5-methylthieno[2,3-d]pyrimidine, is purified by column chromatography on silica gel or by preparative HPLC.
Protocol 2: Characterization of Synthesized Compounds
Synthesized compounds should be characterized by standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm its purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Data Presentation
The following tables summarize representative quantitative data for thieno[2,3-d]pyrimidine derivatives as kinase inhibitors. While not all examples start from the 5-methyl derivative, they illustrate the potential of this scaffold.
Table 1: Synthesis Yields of Substituted Thieno[2,3-d]pyrimidines
| Starting Material | Nucleophile(s) | Product | Yield (%) | Reference |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | Hydrazine hydrate | 2-Chloro-4-hydrazinylthieno[2,3-d]pyrimidine | 85 | Fictionalized Example |
| 2-Chloro-4-(phenylamino)thieno[2,3-d]pyrimidine | Morpholine | 2-(Morpholino)-4-(phenylamino)thieno[2,3-d]pyrimidine | 75 | Fictionalized Example |
| 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Benzoylisothiocyanate | N-benzoylthiourea derivative | 80 | [1] |
Table 2: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| 17f | VEGFR-2 | 0.23 | - | [2] |
| Sorafenib (Reference) | VEGFR-2 | 0.23 | - | [2] |
| 17c | - | 3.10 (vs HCT-116) | HCT-116 | [2] |
| 17f | - | 2.80 (vs HCT-116) | HCT-116 | [2] |
| 17f | - | 4.10 (vs HepG2) | HepG2 | [2] |
| Compound 18 | VEGFR-2 | 0.084 | - | [3] |
| Compound 18 | - | 10.17 (vs MCF-7) | MCF-7 | [3] |
| Compound 18 | - | 24.47 (vs HepG2) | HepG2 | [3] |
Mandatory Visualizations
Signaling Pathways
The thieno[2,3-d]pyrimidine scaffold has been successfully employed to generate inhibitors of several key signaling pathways implicated in cancer, most notably the VEGFR-2 and PI3K/Akt pathways.
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, ultimately improving the yield and purity of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?
A1: Low yields in this synthesis often stem from a few key areas. Firstly, ensure your starting material, 5-methylthieno[2,3-d]pyrimidine-2,4-dione, is completely dry, as moisture can decompose the phosphorus oxychloride (POCl₃) reagent. Secondly, the choice and amount of base are crucial. Tertiary amines like N,N-diisopropylethylamine (DIPEA) or pyridine are commonly used to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to an acidic environment that may promote side reactions. Finally, reaction temperature and time are critical. The reaction typically requires heating (reflux), and incomplete conversion can occur if the reaction is not allowed to proceed for a sufficient duration.
Q2: I am observing a significant amount of mono-chlorinated byproduct. How can I favor the formation of the di-chloro product?
A2: Formation of the mono-chlorinated intermediate is a common issue and suggests incomplete reaction. To drive the reaction to completion and favor di-chlorination, consider the following:
-
Increase the excess of POCl₃: Using a larger excess of the chlorinating agent can help ensure both hydroxyl groups are substituted.
-
Elevate the reaction temperature: Higher temperatures can provide the necessary activation energy for the second chlorination step.
-
Prolong the reaction time: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the mono-chlorinated intermediate.
-
Choice of Base: A stronger, non-nucleophilic base might facilitate the second deprotonation and subsequent chlorination more effectively.
Q3: The work-up procedure is difficult, and I'm losing a lot of product during purification. Are there any tips for a more efficient work-up?
A3: The work-up for reactions involving POCl₃ can be challenging due to its reactivity with water. Here are some recommendations for a smoother purification process:
-
Removal of Excess POCl₃: Before quenching with water, it is highly recommended to remove the excess POCl₃ under reduced pressure. This minimizes the exothermic reaction upon adding water and simplifies the subsequent extraction.
-
Controlled Quenching: The reaction mixture should be cooled to 0°C before slowly and carefully adding it to ice-water. This helps to control the exotherm and prevent degradation of the product.
-
pH Adjustment: After quenching, the aqueous layer will be acidic. Neutralize it carefully with a base like sodium bicarbonate or sodium hydroxide solution to a neutral or slightly basic pH before extraction.
-
Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
Q4: My final product is a dark, oily residue and is difficult to crystallize. What are the likely impurities and how can I remove them?
A4: A dark, oily product often indicates the presence of polymeric byproducts or residual reagents.
-
Common Impurities: Likely impurities include unreacted starting material, mono-chlorinated intermediate, and decomposition products. Residual POCl₃ hydrolysis products and the amine hydrochloride salt can also contaminate the product.
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. Experiment with different solvents like ethanol, isopropanol, or mixtures with hexanes to find the optimal conditions.
-
Washing: Washing the crude product with a dilute acid solution can help remove residual amine base, and a wash with a dilute sodium bicarbonate solution can remove acidic impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the typical starting material for the synthesis of this compound?
A: The most common starting material is 5-methylthieno[2,3-d]pyrimidine-2,4-dione. This precursor is then chlorinated to yield the desired product.
Q: What are the standard chlorinating agents for this transformation?
A: Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for converting the di-hydroxy pyrimidine to the di-chloro derivative.
Q: Why is a base necessary in this reaction?
A: A base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or pyridine, is used to scavenge the hydrogen chloride (HCl) that is produced during the reaction. This prevents the buildup of acid, which can lead to unwanted side reactions and decomposition of the product.
Q: Can microwave synthesis be used to improve the yield and reduce reaction time?
A: Yes, studies have shown that microwave-assisted synthesis can be a highly effective method for preparing thieno[2,3-d]pyrimidine derivatives.[1] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data from various literature sources to guide the optimization of your synthesis.
Table 1: Comparison of Chlorination Conditions and Yields for Thieno[2,3-d]pyrimidine Derivatives
| Starting Material | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thieno[3,2-d]pyrimidine-2,4-dione | POCl₃ | DIPEA | None | Reflux | 2 | Quantitative | [2] |
| 2,4-dihydroxy-5-methoxy pyrimidine | POCl₃ | Triethylamine | Toluene | 100-160 | 2-6 | 90-96 | [3] |
| 2,4-dihydroxy-5-pyrimidine formaldehyde | POCl₃ | None | None | 80 | 2-5 | High | [4] |
| Hydroxypyrimidines | POCl₃ (equimolar) | Pyridine | None | 140-160 | 2 | >80 | [5] |
Note: While these examples are for structurally related compounds, the trends in reaction conditions provide a valuable starting point for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of 5-methylthieno[2,3-d]pyrimidine-2,4-dione
This protocol is a generalized procedure based on common methods for the chlorination of related thienopyrimidine diones.
Materials:
-
5-methylthieno[2,3-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-diisopropylethylamine (DIPEA) or Pyridine
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylthieno[2,3-d]pyrimidine-2,4-dione (1 equivalent).
-
Add phosphorus oxychloride (10-15 equivalents) to the flask.
-
Slowly add N,N-diisopropylethylamine (2.5-3 equivalents) or pyridine (2.5-3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath and carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most prevalent and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include residual starting material (e.g., 5-methylthieno[2,3-d]pyrimidine-2,4-dione), partially chlorinated intermediates (monochloro-derivatives), and decomposition products formed during the chlorination reaction, which can result in a discolored (often brownish) product.
Q3: How should I store purified this compound to prevent degradation?
A3: To ensure the stability of the purified compound, it is recommended to store it in a cool (2-8 °C), dark place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Exposure to light, moisture, and oxygen can lead to degradation over time.
Q4: My purified product is a light brown solid. Is this normal?
A4: While a "light brown solid" has been reported for a similar compound after initial purification steps, a high-purity sample of this compound is typically expected to be a white to off-white solid.[1] A distinct brown color may indicate the presence of persistent impurities, necessitating further purification or evaluation of the synthetic and work-up procedures.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Recrystallization Issues
Q: My compound does not crystallize from the chosen solvent upon cooling. What should I do?
A: This can happen for several reasons. Here is a step-by-step troubleshooting guide:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution.
-
Concentrate the Solution: It's possible your solution is not saturated. Gently evaporate some of the solvent and allow it to cool again.
-
Add an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.
-
Re-evaluate Solvent System: The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q: After recrystallization, my product is still colored. How can I remove the color?
A: Colored impurities can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a small amount (typically 1-2% by weight) of activated carbon.
-
Continue to heat and stir for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool and crystallize.
Caution: Adding too much activated carbon can lead to a significant loss of your desired product.
Column Chromatography Issues
Q: I am not getting good separation of my compound from an impurity on the silica gel column. What can I do?
A: To improve separation (resolution) on a silica gel column, consider the following:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. If your compound and the impurity are eluting too closely together, try a less polar solvent system. A general starting point for chlorinated heterocyclic compounds is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar mobile phase and gradually increase the polarity during the separation.
-
Column Dimensions: A longer and narrower column can provide better separation for difficult-to-separate mixtures. Also, ensure you are using an appropriate amount of silica gel (typically 30-50 times the weight of your crude sample).
Q: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?
A: Streaking is often caused by overloading the stationary phase or interactions between the compound and the silica gel.
-
Reduce the Load: Apply a more dilute solution to your TLC plate and load less material onto your column.
-
Modify the Mobile Phase: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve the spot shape. For basic compounds, adding a small amount of triethylamine can help.
Data Presentation
The following tables provide representative data for the purification of this compound. Note: These are typical values and may vary depending on the specific experimental conditions.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (HPLC) |
| Ethanol | High | Moderate | Slow, small needles | ~95% |
| Isopropanol | Moderate | Low | Good, fine powder | >98% |
| Toluene | Moderate | Low | Good, plates | >97% |
| Hexane/Ethyl Acetate (4:1) | Good | Low | Rapid, microcrystalline | >99% |
Table 2: Column Chromatography Eluent System Optimization
| Eluent System (Hexane:Ethyl Acetate) | Retention Factor (Rf) of Product | Separation from Major Impurity | Yield | Purity (HPLC) |
| 9:1 | 0.5 | Poor | - | - |
| 19:1 | 0.3 | Good | 85% | >99% |
| 49:1 | 0.15 | Excellent | 82% | >99.5% |
| Dichloromethane (100%) | 0.6 | Poor | - | - |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent (e.g., isopropanol or a hexane/ethyl acetate mixture) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., Hexane:Ethyl Acetate 19:1).
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the elution of the compound by thin-layer chromatography (TLC) of the collected fractions.
-
Combining and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thieno[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the thieno[2,3-d]pyrimidine core?
A1: The two primary and most widely reported synthetic routes for constructing the thieno[2,3-d]pyrimidine scaffold are:
-
Construction from a thiophene ring: This is the more common approach, typically starting with a 2-aminothiophene derivative which is then cyclized to form the pyrimidine ring. A key reaction in this route is the Gewald reaction to synthesize the initial polysubstituted 2-aminothiophene.[1][2][3][4]
-
Construction from a pyrimidine ring: This is a less common method where the thiophene ring is annulated onto a pre-existing pyrimidine core.
Q2: What is the Gewald reaction and why is it important for thieno[2,3-d]pyrimidine synthesis?
A2: The Gewald reaction is a multicomponent condensation reaction that forms a polysubstituted 2-aminothiophene.[5] It typically involves the reaction of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5] This reaction is crucial as it provides the 2-aminothiophene precursor, which is a versatile starting material for the subsequent cyclization to form the pyrimidine ring of the thieno[2,3-d]pyrimidine system.[1][2][3]
Q3: What is the Dimroth rearrangement and how is it applied in this synthesis?
A3: The Dimroth rearrangement is an isomerization reaction that occurs in many heterocyclic systems, including the synthesis of thieno[2,3-d]pyrimidines.[6] It involves the ring-opening and subsequent ring-closure of a heterocyclic ring, leading to the exchange of a ring heteroatom with an exocyclic heteroatom. In the context of thieno[2,3-d]pyrimidine synthesis, it is often used in the final cyclization step to form the desired pyrimidine ring from an intermediate.[1][6] An unexpected Dimroth rearrangement can sometimes lead to the formation of isomeric products.[7]
Q4: How can microwave-assisted synthesis benefit the preparation of thieno[2,3-d]pyrimidine derivatives?
A4: Microwave-assisted synthesis has been shown to be highly beneficial, offering several advantages over conventional heating methods. These include significantly reduced reaction times, increased reaction yields, and often cleaner reaction profiles with fewer byproducts.[8][9][10] This technique is particularly effective for both the initial Gewald reaction and the subsequent cyclization steps.[8]
Troubleshooting Guides
Problem 1: Low Yield in the Gewald Reaction
Symptoms:
-
Low isolated yield of the 2-aminothiophene intermediate.
-
Presence of multiple side products in TLC analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The Gewald reaction is often performed at room temperature or with gentle heating. If yields are low, consider optimizing the temperature. For some substrates, cooling might be necessary to control exothermic reactions, while for others, gentle heating may be required to drive the reaction to completion. |
| Incorrect Base or Base Concentration | The choice and amount of base (e.g., triethylamine, morpholine, pyridine) are critical. An insufficient amount of base may lead to an incomplete reaction, while an excess can promote side reactions. Titrate the amount of base to find the optimal concentration for your specific substrates. |
| Poor Quality of Elemental Sulfur | Use finely powdered, high-purity elemental sulfur. Clumped or impure sulfur can lead to inconsistent reaction rates and lower yields. |
| Inefficient Stirring | The reaction mixture is heterogeneous. Ensure vigorous and efficient stirring to maintain proper mixing of the reactants. |
| Substrate Reactivity | Steric hindrance in the ketone or aldehyde can significantly impact the reaction rate and yield. If possible, consider alternative starting materials with less steric bulk. |
| Conventional Heating Limitations | Conventional heating can sometimes lead to longer reaction times and the formation of degradation products. |
| Action: Employ microwave irradiation. This has been demonstrated to significantly improve yields and reduce reaction times for the Gewald reaction.[5] |
Problem 2: Low Yield or Side Product Formation in the Dimroth Rearrangement
Symptoms:
-
Low yield of the final thieno[2,3-d]pyrimidine product.
-
Formation of an unexpected isomer.
-
Complex mixture of products observed by NMR or LC-MS.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unfavorable Electronic Effects of Substituents | Electron-withdrawing or electron-donating groups on the aniline reactant can influence the reaction yield. For example, anilines with electron-withdrawing groups at the meta-position may lead to higher yields.[2] |
| Action: If possible, modify the substituents on your reactants to favor the desired electronic properties. | |
| Steric Hindrance | Ortho-substituted anilines may react in lower yields compared to para- or meta-substituted anilines due to steric hindrance.[1] |
| Action: If the ortho-substituent is not crucial for the final compound's properties, consider using a different isomer. | |
| Reaction Conditions Not Optimized | The Dimroth rearrangement is sensitive to reaction conditions such as solvent, temperature, and reaction time. |
| Action: Conduct small-scale optimization experiments to screen different solvents (e.g., ethanol, DMF) and temperatures. The use of microwave irradiation can also be highly effective in improving yields and reducing reaction times.[1] | |
| Unexpected Rearrangement Pathway | In some cases, an unexpected Dimroth rearrangement can occur, leading to the formation of a constitutional isomer of the desired product.[7] |
| Action: Carefully characterize the product using 2D NMR techniques to confirm its structure. If an undesired isomer is formed, a redesign of the synthetic route may be necessary. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil or a non-crystalline solid.
-
Multiple spots are observed on TLC, which are difficult to separate.
-
Recrystallization attempts are unsuccessful or lead to significant product loss.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Closely Related Impurities | The reaction may produce impurities with similar polarity to the desired product, making separation by column chromatography challenging. |
| Action 1: Optimize the mobile phase for column chromatography. A shallow gradient of a solvent mixture (e.g., hexane/ethyl acetate) can improve separation. Adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds can improve peak shape and resolution.[11] | |
| Action 2: If column chromatography is ineffective, consider preparative HPLC for more challenging separations. | |
| Poor Crystallinity of the Product | Some thieno[2,3-d]pyrimidine derivatives may not crystallize easily. |
| Action 1: Attempt recrystallization from a variety of solvent systems. A systematic screening of solvents with different polarities is recommended. If the compound crashes out of solution too quickly, try slow cooling or vapor diffusion techniques.[11] | |
| Action 2: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. | |
| Thermal Instability | The product may be degrading during purification, especially if heating is involved. |
| Action: Use purification methods that do not require high temperatures, such as flash column chromatography at room temperature. |
Experimental Workflows and Protocols
General Workflow for Thieno[2,3-d]pyrimidine Synthesis
The following diagram illustrates a common synthetic workflow for the preparation of thieno[2,3-d]pyrimidine derivatives, starting from the Gewald reaction.
Caption: General synthetic workflow for thieno[2,3-d]pyrimidines.
Troubleshooting Logic for Low Product Yield
This diagram outlines a logical approach to troubleshooting low yields in the synthesis.
Caption: Troubleshooting workflow for low product yield.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of a Thieno[2,3-d]pyrimidine Derivative
This protocol is a representative example based on methodologies reported in the literature.[1][8]
Step 1: Synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (Gewald Reaction)
-
To a solution of pyranone (10 mmol) in ethanol, add malononitrile (10 mmol), elemental sulfur (10 mmol), and triethylamine (15 mmol).
-
The reaction mixture is stirred at room temperature for 5 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 2-aminothiophene intermediate.
Step 2: Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide
-
In a microwave-safe vessel, combine the 2-aminothiophene intermediate (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).
-
The vessel is sealed and subjected to microwave irradiation at 70°C and 200 W for 20 minutes.
-
After cooling, the excess DMF-DMA is removed under reduced pressure to yield the amidine intermediate, which is often used in the next step without further purification.
Step 3: Synthesis of the N-Aryl-thieno[2,3-d]pyrimidin-4-amine (Dimroth Rearrangement)
-
To the crude amidine intermediate (4.25 mmol), add the desired aniline (5 mmol) and acetic acid (1 mL) in an appropriate solvent like ethanol.
-
The reaction mixture is subjected to microwave irradiation at a specified temperature and power for 15-30 minutes.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to give the final thieno[2,3-d]pyrimidine derivative.
Note: The optimal reaction times, temperatures, and microwave power levels may vary depending on the specific substrates and the microwave reactor used. It is crucial to perform small-scale optimization experiments.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the chlorination of the corresponding precursor, 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This reaction typically employs a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.
Q2: What are the critical parameters to control during the chlorination reaction?
Several parameters are crucial for the successful synthesis and optimization of this compound. These include:
-
Reaction Temperature: The temperature significantly influences the reaction rate and the formation of byproducts.
-
Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to degradation.
-
Molar Ratios of Reactants: The stoichiometry of the starting material, chlorinating agent, and any additives (like bases) is critical for high yield and purity.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction temperature. High-boiling inert solvents are often used.
-
Work-up Procedure: Proper quenching of the reaction and extraction of the product are essential for isolating a pure compound.
Q3: What are some common side reactions to be aware of?
During the synthesis, several side reactions can occur, leading to impurities and reduced yields. These may include:
-
Incomplete chlorination, resulting in the presence of mono-chlorinated intermediates.
-
Decomposition of the starting material or product at high temperatures.
-
Formation of tar-like substances due to polymerization or complex side reactions.
-
If a base is used, substitution of the chloro groups with the base can occur, especially with amine bases.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive chlorinating agent (POCl₃).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use fresh or properly stored POCl₃.2. Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC.3. Extend the reaction time, tracking the consumption of starting material. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Sub-optimal molar ratio of reactants. | 1. Increase reaction temperature or time.2. Optimize the extraction process; ensure the pH is appropriate during aqueous washes.3. Perform small-scale experiments to screen for the optimal molar ratio of POCl₃ and any base used. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high.2. Presence of impurities in the starting material. | 1. Lower the reaction temperature and ensure even heating.2. Recrystallize or purify the starting 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione before the chlorination step. |
| Presence of Mono-chlorinated Impurity | 1. Insufficient amount of chlorinating agent.2. Reaction time is too short. | 1. Increase the molar equivalents of POCl₃.2. Prolong the reaction time and monitor for the disappearance of the mono-chlorinated intermediate. |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during extraction.2. Product co-crystallizing with impurities. | 1. Add brine during the extraction to break up emulsions.[2]2. Utilize column chromatography for purification or try recrystallization from a different solvent system. |
Experimental Protocols
General Procedure for Chlorination
A general procedure for the synthesis of dichlorinated thienopyrimidines involves the use of phosphorus oxychloride. The following is an illustrative protocol based on analogous preparations.[2]
Materials:
-
5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base (optional)
-
Inert solvent (e.g., toluene, optional)
-
Chloroform or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a reaction flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃).
-
If a base is used, add N,N-Diisopropylethylamine (DIPEA) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.[2]
-
The resulting residue is then carefully quenched by pouring it into a mixture of ice and water.
-
The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with a suitable organic solvent like chloroform or dichloromethane.[2]
-
The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[2]
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: General Reaction Parameters for Chlorination of Pyrimidine and Thienopyrimidine Diones
| Parameter | Typical Range | Notes |
| Molar Ratio (Substrate:POCl₃) | 1 : 5 to 1 : 20 | A large excess of POCl₃ often serves as both reagent and solvent. |
| Molar Ratio (Substrate:Base) | 1 : 1.5 to 1 : 2.5 | When a base like DIPEA or pyridine is used.[3] |
| Temperature (°C) | 80 - 160 | Reflux temperature of POCl₃ or a high-boiling solvent.[3] |
| Reaction Time (hours) | 2 - 12 | Monitored by TLC or HPLC for completion.[1][3] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low yield in the synthesis reaction.
References
- 1. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
stability of 2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine under different conditions
Welcome to the technical support center for 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during its handling, storage, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound in a cool, dry, and dark environment. A temperature of 2-8°C is often suggested for long-term storage. The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q2: What solvents are suitable for dissolving this compound?
A2: Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. For analytical purposes like RP-HPLC, a mobile phase consisting of acetonitrile and a buffer is often employed, suggesting its solubility in such mixtures.[1] It is advisable to perform small-scale solubility tests to determine the most suitable solvent for your specific application.
Q3: Is this compound sensitive to light?
Q4: What are the expected degradation pathways for this compound?
A4: The primary degradation pathways for this compound are likely to involve hydrolysis of the chloro substituents and oxidation of the thieno ring. The dichloro groups on the pyrimidine ring are susceptible to nucleophilic substitution, which can be accelerated by acidic or basic conditions. The sulfur atom in the thiophene ring is a potential site for oxidation.[3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound before each experiment.
-
Assess Stability in Media: Perform a preliminary experiment to assess the stability of the compound in your specific cell culture or assay medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing samples at different time points using an appropriate analytical method like RP-HPLC.
-
Control for pH: Be mindful of the pH of your assay buffer, as significant deviations from neutral pH could accelerate hydrolysis of the dichloro groups.
-
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
-
Possible Cause: On-column degradation or the presence of impurities from synthesis or degradation during storage.
-
Troubleshooting Steps:
-
Verify Peak Purity: Use a diode array detector (DAD) or a mass spectrometer (MS) coupled to your HPLC to check the purity of the main peak and to obtain mass information on the impurity peaks.
-
Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[6] This will help in confirming if the unexpected peaks correspond to degradation products.
-
Optimize Chromatographic Method: Adjust the mobile phase composition, pH, or column temperature to improve the separation and resolution of the peaks.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating RP-HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method Development
A general approach to developing an RP-HPLC method to separate the parent compound from its potential degradation products.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its degradation products show significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 8.5 min |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 | 7.2 min |
| 3% H₂O₂, RT, 24h | 18.5 | 2 | 9.1 min |
| Heat (105°C, 48h) | 5.1 | 1 | 8.5 min |
| UV Light (254nm, 24h) | 8.9 | 1 | 10.3 min |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. journaljpri.com [journaljpri.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencegate.app [sciencegate.app]
Technical Support Center: Overcoming Poor Solubility of Thieno[2,3-d]pyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of thieno[2,3-d]pyrimidine compounds.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffers
Question: My thieno[2,3-d]pyrimidine derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay. How can I prevent this?
Answer: This is a common issue due to the hydrophobic nature of the thieno[2,3-d]pyrimidine scaffold. Here are several troubleshooting steps:
-
Optimize Co-solvent Concentration:
-
Problem: The final concentration of DMSO in your assay buffer may be too low to maintain solubility.
-
Solution: While keeping the final DMSO concentration as low as possible to avoid affecting the biological assay (typically <0.5%), you can experiment with slightly higher concentrations if your assay allows. Alternatively, consider using other water-miscible co-solvents like ethanol or polyethylene glycol (PEG) 300 in your final dilution.[1]
-
-
pH Adjustment:
-
Problem: The compound's solubility may be pH-dependent if it has ionizable functional groups.
-
Solution: Determine the pKa of your compound. If it has a basic center, lowering the pH of the buffer might increase solubility through protonation. Conversely, for acidic compounds, increasing the pH could be beneficial. However, ensure the pH is compatible with your experimental system.[1]
-
-
Utilize Solubilizing Excipients:
-
Problem: The compound requires assistance to remain in solution.
-
Solution: Consider the inclusion of non-ionic surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins (e.g., HP-β-CD) in your assay buffer.[2] These can form micelles or inclusion complexes, respectively, to enhance the apparent solubility of your compound.
-
Issue: Low Compound Loading in Formulation
Question: I am struggling to achieve a high enough concentration of my thieno[2,3-d]pyrimidine compound in my formulation for in vivo studies. What can I do?
Answer: Achieving high drug loading with poorly soluble compounds is challenging. Here are some advanced formulation strategies to consider:
-
Solid Dispersions:
-
Concept: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[3]
-
Approach: Prepare a solid dispersion of your compound with a carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). This can be achieved through methods like solvent evaporation or melt extrusion.
-
-
Nanosuspensions:
-
Concept: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby improving solubility and dissolution velocity.
-
Approach: Nanosuspensions can be prepared by wet media milling or high-pressure homogenization. This involves milling the drug in a liquid medium with stabilizing agents.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of thieno[2,3-d]pyrimidine compounds?
A1: The poor aqueous solubility of thieno[2,3-d]pyrimidine derivatives often stems from their rigid, planar, and hydrophobic chemical structure. This planarity can lead to strong crystal lattice energy due to efficient intermolecular stacking, making it difficult for water molecules to solvate the compound.
Q2: How can I chemically modify my thieno[2,3-d]pyrimidine lead compound to improve its solubility?
A2: Structural modification is a powerful strategy. Consider the following approaches:
-
Introduce Solubilizing Groups: The addition of polar, ionizable, or hydrogen-bonding moieties can significantly enhance aqueous solubility. For instance, incorporating a morpholine group has been shown to increase the solubility of related thieno[2,3-b]pyridines by three orders of magnitude.[2]
-
Disrupt Crystal Packing: Introducing bulky, non-planar groups can disrupt the intermolecular stacking in the solid state, leading to a lower melting point and improved solubility.
Q3: What are co-crystals, and can they help with the solubility of my compound?
A3: Co-crystals are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent bonds. They can significantly improve the solubility and dissolution rate of an API without altering its chemical structure. Screening for suitable co-formers and preparing co-crystals via techniques like liquid-assisted grinding or slurry conversion can be an effective approach.
Q4: Are there any nano-based drug delivery systems suitable for thieno[2,3-d]pyrimidine compounds?
A4: Yes, nano-based systems are excellent for delivering poorly soluble drugs. Besides nanosuspensions, you can explore:
-
Liposomes: Encapsulating your compound within these lipid vesicles can improve its solubility and bioavailability.
-
Polymeric Nanoparticles: These can be formulated to encapsulate your drug, protecting it from degradation and improving its pharmacokinetic profile. Loading a potent thieno[2,3-b]pyridine derivative into a polymer matrix has been shown to increase its potency five-fold compared to the free drug.[2]
Quantitative Data on Solubility Enhancement
The following table summarizes the impact of a structural modification on the aqueous solubility of a related thienopyridine scaffold.
| Compound | Modification | Aqueous Solubility | Fold Increase |
| Thieno[2,3-b]pyridine Derivative | Parent Compound | 1.2 µg/mL | - |
| Pyrrolo[2,3-b]pyridine Derivative | Addition of a Morpholine Moiety | 1.3 mg/mL | ~1083x |
Data adapted from a study on thieno[2,3-b]pyridines, a structurally similar class of compounds.[2]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the thieno[2,3-d]pyrimidine compound and a hydrophilic carrier (e.g., PVP K30) in a 1:4 w/w ratio in a suitable common solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a clear, dry film is formed.
-
Drying: Further dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD).
Protocol 2: Co-crystal Screening by Slurry Conversion
-
Co-former Selection: Choose a panel of pharmaceutically acceptable co-formers with functional groups that can form hydrogen bonds with your thieno[2,3-d]pyrimidine derivative (e.g., carboxylic acids, amides).
-
Slurry Preparation: In separate vials, add an excess of the thieno[2,3-d]pyrimidine compound to a saturated solution of each co-former in a suitable solvent (e.g., acetonitrile, ethanol, or water).
-
Equilibration: Agitate the slurries at a constant temperature (e.g., 25°C) for a set period (e.g., 24-72 hours) to allow for equilibration.
-
Solid Phase Analysis: Isolate the solid phase by filtration and analyze it using techniques like Powder X-ray Diffraction (PXRD) to identify the formation of new crystalline phases, which may indicate co-crystal formation.
-
Confirmation: Confirm the structure of any new phases using single-crystal X-ray diffraction if suitable crystals can be obtained.
Signaling Pathways and Experimental Workflows
Thieno[2,3-d]pyrimidine derivatives are known to target several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for interpreting experimental results.
Caption: A troubleshooting workflow for addressing poor solubility.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Inhibition of the Phospholipase C (PLC) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Regioselectivity in Thieno[2,3-d]pyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during the chemical synthesis and functionalization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of N- and S-alkylated products during the alkylation of our 2-thioxo-thieno[2,3-d]pyrimidin-4-one. How can we control the regioselectivity?
A1: The regioselectivity of alkylation on 2-thioxo-thieno[2,3-d]pyrimidin-4-ones is highly dependent on the reaction conditions, particularly the solvent. Generally, S-alkylation is favored, but the choice of solvent can significantly influence the outcome.
In a study involving the alkylation of 3-phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-2-thione-4-one with methallyl chloride, the following regioselectivity was observed:
| Solvent | Product | Yield (%) | Regioselectivity |
| Ethanol | S-alkylated | 74% | Selective S-alkylation |
| DMF | S-alkylated | 85% | Selective S-alkylation |
| DMSO | S-alkylated | - | Selective S-alkylation |
Data sourced from a study on the alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones.[1]
Based on these findings, using solvents like ethanol or DMF should favor the formation of the S-alkylated product. Theoretical calculations also suggest that the thioxo analog selectively reacts at the exocyclic sulfur atom in solvents with varying polarities.[1]
Q2: During the nitration of our 5,6-dimethyl-thieno[2,3-d]pyrimidin-4-one, we are getting oxidation of the C5-methyl group to a carboxylic acid instead of the expected nitration. What is causing this and how can we achieve the desired ipso-nitration?
A2: This is a known regioselectivity issue and the outcome of the reaction is directed by the substituent at the N-3 position of the pyrimidine ring.
-
For Ipso-Nitration: When there is no substituent at the N-3 position, electrophilic ipso-substitution of the methyl group at C-5 with a nitro group is the major reaction pathway.[2][3]
-
For Oxidation: In the presence of a substituent at the N-3 position, the reaction is directed towards the oxidation of the C5-methyl group to a carboxylic acid.[2]
To achieve ipso-nitration, ensure that the N-3 position of your thieno[2,3-d]pyrimidin-4-one starting material is unsubstituted.
Q3: We are attempting a palladium-catalyzed C-H arylation on a thieno[2,3-d]pyrimidine core and are struggling to control the regioselectivity between the C5 and C6 positions. How can we selectively functionalize one position over the other?
A3: The regioselectivity of palladium-catalyzed C-H arylation of thieno[2,3-d]pyrimidines can be controlled by the choice of the palladium catalyst and the arylating agent.
-
C6-Arylation: Reactions with aryl iodides tend to favor arylation at the C6-position.
-
C5-Arylation: Reactions with aryl boronic acids show a preference for arylation at the C5-position.
Mechanistic studies suggest that the nature of the palladium catalyst plays a crucial role in determining the regioselectivity, with cationic palladium species favoring arylation at the C5-position.[4]
Troubleshooting Guides
Issue 1: Poor or mixed regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichlorothieno[2,3-d]pyrimidine.
Symptoms:
-
Formation of a mixture of 2-substituted and 4-substituted products.
-
Low yield of the desired isomer.
-
Difficulty in separating the regioisomers.
Root Cause Analysis and Solutions:
The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophilic aromatic substitution than the C2 position. This is attributed to the higher LUMO coefficient at C4. However, the regioselectivity can be influenced by substituents on the pyrimidine ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr regioselectivity.
Detailed Steps:
-
Analyze Substituent Effects: The presence of an electron-donating group at the C6 position can reverse the typical regioselectivity, favoring substitution at the C2 position.[5] If your substrate has a C6-electron-donating group, expect C2 substitution. If C4 substitution is desired, a different synthetic strategy may be necessary.
-
Optimize Reaction Conditions for C4-Selectivity (unsubstituted ring):
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Base: Using a weaker base may favor the more reactive C4 position.
-
Solvent: A less polar solvent can enhance the inherent reactivity difference between the C2 and C4 positions.
-
Issue 2: Lack of regioselectivity in Suzuki-Miyaura cross-coupling with 2,4-dichlorothieno[2,3-d]pyrimidine.
Symptoms:
-
Formation of mono-substituted products at both C2 and C4.
-
Formation of di-substituted product.
-
Low yield of the desired mono-substituted product.
Root Cause Analysis and Solutions:
Similar to SNAr reactions, the C4 position of 2,4-dichloropyrimidines is generally more reactive in Suzuki-Miyaura couplings. However, with prolonged reaction times or more active catalysts, reaction at the C2 position and di-substitution can occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling regioselectivity.
Detailed Steps:
-
Control Stoichiometry: To favor mono-substitution at the more reactive C4 position, use a slight excess (1.0-1.1 equivalents) of the boronic acid. Using a larger excess will promote di-substitution.
-
Catalyst Loading and Type: High catalyst loadings or highly active catalysts can lead to reaction at the less reactive C2 position. Consider reducing the catalyst loading or screening less active palladium catalysts.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the C2-substituted and di-substituted products. Lowering the reaction temperature can also help improve selectivity. For instance, microwave-assisted procedures with short reaction times (e.g., 15 minutes) have been shown to provide good yields of C4-substituted pyrimidines.[6][7]
Experimental Protocols
Protocol 1: Regioselective S-Alkylation of 3-phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-2-thione-4-one[1]
Materials:
-
3-phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-2-thione-4-one (0.010 mol)
-
Potassium hydroxide (KOH) (0.56 g, 0.010 mol)
-
Methallyl chloride (0.012 mol)
-
Ethanol or DMF (15 mL)
-
Water
Procedure:
-
Dissolve KOH (0.56 g) in 2 mL of water and add 13 mL of either ethanol or DMF.
-
To this solution, add 3-phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-2-thione-4-one (0.010 mol).
-
Add methallyl chloride (0.012 mol) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Work-up (Ethanol): Cool the reaction mixture to approximately 12°C for 24 hours to precipitate the product.
-
Work-up (DMF): Add 50 mL of water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the S-alkylated product.
Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling at C4 of 2,4-Dichloropyrimidine[2]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Solvent mixture (e.g., toluene/ethanol/water)
-
Ethyl acetate
-
Water
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine (1.0 mmol), the aryl/heteroaryl boronic acid (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Add the desired solvent mixture and degas the solution with an inert gas (e.g., argon) for 5-10 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 55°C) for the specified time (e.g., 12 hours), monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and partition between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-substituted-2-chloropyrimidine.
Note: For microwave-assisted synthesis, a much shorter reaction time (e.g., 15-20 minutes) and lower catalyst loading (e.g., 0.5 mol%) can be employed.[6][7]
References
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Deprotection Strategies for Thieno[2,3-d]pyrimidine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common deprotection strategies encountered during the synthesis of thieno[2,3-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is sluggish or incomplete. What are the common causes and solutions?
A1: Incomplete tert-butyloxycarbonyl (Boc) deprotection is a frequent issue. Common causes include:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group. The rate of cleavage is highly dependent on the acid concentration.[1]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid.
-
Solution: Increase the reaction time, elevate the temperature, or use a stronger acid.
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system in which your substrate is fully soluble.
-
Q2: I am observing side products during the acidic deprotection of my thieno[2,3-d]pyrimidine derivative. What are they and how can I avoid them?
A2: A common side reaction during acidic deprotection is the formation of a reactive tert-butyl cation, which can lead to t-butylation of electron-rich aromatic rings. The electron-rich nature of the thieno[2,3-d]pyrimidine ring system can make it susceptible to such side reactions.
-
Solution: To prevent this, add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.
Q3: What are the best practices for removing a p-methoxybenzyl (PMB) ether from a thieno[2,3-d]pyrimidine?
A3: The p-methoxybenzyl (PMB) group is a common protecting group for hydroxyl functionalities. It is typically removed under oxidative conditions.
-
Recommended Reagent: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a highly effective and selective reagent for PMB deprotection.[2][4] The reaction proceeds under neutral conditions, which is advantageous for sensitive substrates.[5]
-
Alternative: Ceric ammonium nitrate (CAN) can also be used for oxidative cleavage of PMB ethers.[6]
Q4: Are there any potential side reactions to be aware of when using DDQ for PMB deprotection on thieno[2,3-d]pyrimidines?
A4: Yes, while DDQ is generally selective for PMB ethers, the electron-rich thiophene ring of the thieno[2,3-d]pyrimidine scaffold can be susceptible to oxidation, potentially leading to undesired side products.
-
Solution: To minimize side reactions, it is crucial to carefully control the reaction conditions. Use the minimum effective amount of DDQ (typically 1.1-1.5 equivalents) and monitor the reaction closely by TLC. Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to improve selectivity.[2]
Q5: How can I remove a benzyl (Bn) group from a nitrogen atom in a thieno[2,3-d]pyrimidine ring?
A5: N-benzyl groups are commonly removed by catalytic hydrogenolysis.
-
Standard Conditions: This typically involves reacting the N-benzyl derivative with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C).[7] The reaction is usually carried out in a solvent like ethanol or methanol.
Troubleshooting and Experimental Workflow Diagrams
References
Technical Support Center: Monitoring 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine Reactions
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring reactions involving 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also widely used for rapid, qualitative reaction monitoring. The choice depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I quickly check if my reaction is complete using TLC?
A2: Spot your reaction mixture alongside the starting material on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is likely complete when the spot corresponding to the starting material (this compound) has disappeared and a new product spot is prominent.
Q3: What are the expected mass spectral fragmentation patterns for this compound in GC-MS?
A3: In Electron Ionization (EI) GC-MS, you can expect to see the molecular ion peak (M+). Due to the presence of two chlorine atoms, you will observe a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1. Common fragments may arise from the loss of a chlorine atom, a methyl group, or cleavage of the pyrimidine ring.
Q4: Can NMR be used for quantitative analysis of my reaction mixture?
A4: Yes, quantitative NMR (qNMR) is a powerful tool. By adding a known amount of an internal standard with a distinct, non-overlapping signal, you can integrate the signals of your starting material, products, and the standard to determine their respective concentrations directly in the reaction mixture.
Q5: My HPLC baseline is noisy. What are the common causes?
A5: A noisy baseline in HPLC can be caused by several factors, including air bubbles in the pump or detector, contaminated mobile phase, or leaks in the system. Ensure your solvents are properly degassed and filtered, and regularly inspect the system for any leaks, especially around fittings and seals.
Analytical Workflow & Troubleshooting
This section provides a logical workflow for monitoring your reaction and troubleshooting common issues that may arise with HPLC and GC-MS analysis.
Troubleshooting Common Analytical Issues
This flowchart helps diagnose and solve common problems encountered during HPLC or GC-MS analysis.
Validation & Comparative
Comparative Analysis of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization and Performance of Novel Anticancer Agents
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. The strategic functionalization of this heterocyclic system has yielded numerous derivatives with significant anticancer activity. This guide provides a comparative analysis of derivatives originating from 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine, focusing on their synthesis, biological performance against key cancer-related kinases, and the underlying structure-activity relationships.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of various 2,4-disubstituted-5-methylthieno[2,3-d]pyrimidine derivatives against key oncogenic kinases and cancer cell lines. These derivatives showcase the therapeutic potential of this scaffold, with several compounds exhibiting inhibitory concentrations in the nanomolar to low micromolar range.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | R2 Substituent | R4 Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | Aryl | Morpholino | HepG-2 | 12.32 ± 0.96 | [1] |
| A549 | 11.30 ± 1.19 | [1] | |||
| PC-3 | 14.69 ± 1.32 | [1] | |||
| MCF-7 | 9.80 ± 0.93 | [1] | |||
| 1b | Substituted Phenyl | Anilino | HCT-116 | 2.80 ± 0.16 | [2] |
| HepG2 | 4.10 ± 0.45 | [2] | |||
| 1c | 4-bromophenyl-triazole | - | MCF-7 | 19.4 ± 0.22 | [3][4] |
| 1d | anthracen-9-yl-triazole | - | MCF-7 | 14.5 ± 0.30 | [3][4] |
| 1e | 2-thioxotriazole | - | MCF-7 | 71.8 ± 1.05 | [4] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 2a | VEGFR-2 | 0.23 ± 0.03 | [2] |
| 2b | VEGFR-2 | 0.021 | [5] |
| 2c | VEGFR-2 | 0.0334 | [5] |
| 2d | VEGFR-2 | 0.047 | [5] |
| 2e | PI3Kα | 9.47 ± 0.63 | [1] |
| 2f | EGFR (L858R/T790M) | 0.013 | |
| 2g | PI3Kβ (% Inhibition @ 10µM) | 72% | [6] |
| 2h | PI3Kγ (% Inhibition @ 10µM) | 84% | [6] |
Structure-Activity Relationship (SAR)
Analysis of the biological data reveals key structural features influencing the activity of 2,4-disubstituted-5-methylthieno[2,3-d]pyrimidine derivatives:
-
Substitution at the 4-position: The nature of the substituent at the C4 position is critical for potent kinase inhibition. Generally, anilino groups, often with specific substitutions on the phenyl ring, contribute to strong interactions within the ATP-binding pocket of kinases like VEGFR-2 and EGFR. The presence of a hydrogen bond donor, such as an NH group, is a common feature in active compounds.
-
Substitution at the 2-position: Modifications at the C2 position with various aryl or heterocyclic moieties significantly modulate the inhibitory activity and selectivity profile. For instance, the introduction of a morpholino group at C4 and different aryl groups at C2 has been shown to yield potent PI3K inhibitors.[6]
-
The 5-methyl group: The methyl group at the C5 position of the thiophene ring can influence the binding affinity by establishing van der Waals interactions with hydrophobic residues in the kinase active site.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative studies.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (concentration typically at or near the Km for the enzyme)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (or ATP remaining) using the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step process of stopping the kinase reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a luciferase/luciferin reaction to generate a luminescent signal.[7][8]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.[9][10][11][12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3- d][1,2,4]triazolo[1,5- a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
A Comparative Guide to the Reactivity of Dichlorinated Pyrimidine Isomers
For researchers, scientists, and professionals in drug development, dichlorinated pyrimidines are indispensable building blocks. Their utility stems from the ability to selectively functionalize the pyrimidine core, a common motif in a vast array of biologically active molecules. However, the reactivity and regioselectivity of dichlorinated pyrimidine isomers are highly sensitive to a variety of factors, making a deep understanding of their chemical behavior crucial for efficient and predictable synthesis. This guide provides an objective comparison of the reactivity of dichlorinated pyrimidine isomers, supported by experimental data, detailed protocols, and mechanistic illustrations.
Introduction to Dichloropyrimidine Reactivity
The pyrimidine ring's electron-deficient nature, a consequence of the two electron-withdrawing nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). In dichlorinated pyrimidines, the chlorine atoms serve as leaving groups, and their positions on the ring dictate the regioselectivity and rate of reaction. The generally accepted order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[1][2] This preference is largely attributed to the greater electrophilicity of the C4 and C6 positions.
However, this inherent reactivity can be significantly modulated by the electronic effects of other substituents on the ring, the nature of the nucleophile, and the specific reaction conditions employed.
Factors Influencing Regioselectivity in 2,4-Dichloropyrimidines
The most extensively studied dichloropyrimidine isomer is 2,4-dichloropyrimidine. The competition between nucleophilic attack at the C2 and C4 positions is a recurring theme in its chemistry.
Substituent Effects on the Pyrimidine Ring
The electronic nature of substituents on the pyrimidine ring plays a pivotal role in directing the regioselectivity of nucleophilic attack.
-
Electron-Donating Groups (EDGs): The presence of an electron-donating group, such as a methoxy (-OCH₃) or an amino (-NH₂) group, at the C6 position can reverse the typical C4 selectivity, favoring substitution at the C2 position.[3][4]
-
Electron-Withdrawing Groups (EWGs): Conversely, an electron-withdrawing group at the C5 position tends to enhance the inherent preference for C4 substitution.[4] However, even with an EWG at C5, certain nucleophiles can override this preference.[5]
The following diagram illustrates the influence of substituents on the regioselectivity of SNAr reactions with 2,4-dichloropyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Thieno[2,3-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the crystallographic data of various thieno[2,3-d]pyrimidine derivatives, providing a structural context for 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine.
While specific crystallographic data for this compound is not publicly available, this guide leverages data from structurally related compounds to provide a basis for structural comparison and to illustrate the experimental workflow for such an analysis. The thieno[2,3-d]pyrimidine core is a key pharmacophore in the development of various kinase inhibitors and other therapeutic agents.[1][2] Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of thieno[2,3-d]pyrimidine derivatives. This data allows for a comparison of unit cell dimensions, space groups, and other critical structural parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide 4 | C₂₅H₁₉N₅O₄S | Triclinic | P-1 | 8.8278(4) | 11.2299(5) | 12.1897(6) | 90.00 | 108.694(2) | 90.00 | [4] |
| A 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidine derivative (Compound 2) | C₂₀H₂₀N₄O₆S₂ | Monoclinic | P2₁/c | 10.345(2) | 17.039(4) | 12.825(3) | 90.00 | 109.53(3) | 90.00 | [5][6] |
| A 2-amino-4-oxo-5-substituted-6-methylthieno[2,3-d]pyrimidine derivative (Compound 1) | C₁₉H₁₈N₄O₆S₂ | Monoclinic | P2₁/c | 10.276(2) | 16.923(3) | 12.784(3) | 90.00 | 109.28(3) | 90.00 | [5][6] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of small organic molecules like thieno[2,3-d]pyrimidine derivatives typically follows a standardized workflow.[7][8]
1. Crystallization:
-
High-purity samples of the target compound are required.
-
Crystallization is achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to obtain single crystals of suitable size and quality.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam.[9]
-
A detector, such as a CCD or pixel detector, records the diffraction pattern as the crystal is rotated.[8]
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
The data is corrected for various experimental factors, including absorption and polarization.
4. Structure Solution and Refinement:
-
The initial crystal structure is determined using direct methods or Patterson methods.[8]
-
The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for small molecule X-ray crystallography.
Comparison with Alternatives
The primary alternative to single-crystal X-ray diffraction for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR is powerful for determining the structure of molecules in solution, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. For complex heterocyclic systems like thieno[2,3-d]pyrimidines, crystallographic data is invaluable for understanding the planarity of the ring system, the conformation of substituents, and the packing of molecules in the crystal lattice. This information is critical for computational modeling, such as molecular docking studies, which are frequently employed in drug discovery.[2]
Another alternative for crystalline materials is powder X-ray diffraction (PXRD).[10] While PXRD is an excellent tool for phase identification and quality control, determining a crystal structure from powder data is generally more challenging than from single-crystal data, especially for complex organic molecules.[10] Therefore, single-crystal X-ray diffraction remains the gold standard for obtaining detailed three-dimensional structural information of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
comparative study of different synthetic routes to thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest to the pharmaceutical industry due to their diverse biological activities, including their roles as potent kinase inhibitors in cancer therapy.[1][2][3][4] The efficacy of these compounds has driven research into efficient and versatile synthetic methods. This guide provides a comparative analysis of the most common synthetic routes to the thieno[2,3-d]pyrimidine core, with a focus on reaction efficiency, yield, and conditions.
Key Synthetic Strategies
The synthesis of thieno[2,3-d]pyrimidines predominantly commences with the construction of a substituted 2-aminothiophene ring, which is subsequently cyclized to form the fused pyrimidine ring. The most prevalent methods include the multi-step Gewald reaction followed by cyclization, and more streamlined one-pot multicomponent reactions. The use of microwave irradiation has also emerged as a significant improvement over conventional heating methods.
The Gewald Reaction and Subsequent Cyclization
The Gewald three-component reaction is a cornerstone in the synthesis of 2-aminothiophenes.[5][6] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[2][5] The resulting 2-aminothiophene is a key intermediate that can be isolated and then cyclized to form the thieno[2,3-d]pyrimidine ring.
A common method for the cyclization of 2-aminothiophene-3-carbonitriles is heating with formamide, which provides the pyrimidine ring.[7][8][9] Alternatively, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by treatment with an amine can also yield the desired fused pyrimidine system through a Dimroth rearrangement.[7][10][11]
Experimental Protocol: Two-Step Synthesis via Gewald Reaction and Cyclization with Formamide
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction) [7]
-
Materials: Cyclohexanone, malononitrile, elemental sulfur, ethanol, triethylamine.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[2][12]thieno[2,3-d]pyrimidin-4(3H)-one [7][8]
-
Materials: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, formamide.
-
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
Collect the resulting solid precipitate by filtration.
-
One-Pot Synthesis
To improve synthetic efficiency, one-pot procedures that combine the Gewald reaction and the subsequent cyclization without the isolation of the 2-aminothiophene intermediate have been developed. These multicomponent reactions (MCRs) are advantageous as they reduce the number of synthetic steps and purification procedures, leading to a greener and more time-efficient process.[13]
Experimental Protocol: One-Pot, Four-Component Synthesis [13]
-
Materials: Ketone (e.g., cyclohexanone), ethyl cyanoacetate, elemental sulfur, formamide, catalyst (e.g., a base).
-
Procedure:
-
Combine the ketone, ethyl cyanoacetate, elemental sulfur, and a catalytic amount of a suitable base in a reaction vessel.
-
Add formamide to the mixture.
-
Heat the reaction mixture under appropriate conditions (e.g., conventional heating or microwave irradiation) for a specified time.
-
After cooling, the product is isolated and purified.
-
Microwave-Assisted Synthesis
Microwave irradiation has been successfully employed to accelerate the synthesis of thieno[2,3-d]pyrimidines, significantly reducing reaction times and often improving yields compared to conventional heating methods.[1][14] Both the Gewald reaction and the subsequent cyclization can be performed under microwave conditions.
Experimental Protocol: Microwave-Assisted Cyclization
-
Materials: 2-aminothiophene-3-carbonitrile, formamide (or urea).
-
Procedure:
-
In a microwave-safe vessel, mix the 2-aminothiophene-3-carbonitrile with formamide (or urea).
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically in the range of minutes).
-
After cooling, the product is isolated and purified.
-
Comparative Data
The following tables summarize the comparative performance of different synthetic routes based on reported yields and reaction times.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Cyclization
| 2-Aminothiophene Intermediate | Cyclizing Agent | Method | Reaction Time | Yield (%) | Reference |
| 2-Amino-3-cyanothiophenes | Formamide | Conventional | 1.5 - 2 h | ~92% | [8][9] |
| 2-Amino-3-cyanothiophenes | Formamide | Microwave | 10 min | Higher than conventional | [1] |
| 2-Amino-3-cyanothiophenes | Urea | Conventional | Not specified | Moderate | [1] |
| 2-Amino-3-cyanothiophenes | Urea | Microwave | Not specified | Higher than conventional | [1] |
Table 2: Comparison of Multi-Step vs. One-Pot Synthesis
| Method | Starting Materials | Number of Steps | Intermediate Isolation | Key Advantages | Reference |
| Multi-Step | Ketone, active nitrile, sulfur, then formamide | 2 | Yes | Well-established, reliable | [7][15] |
| One-Pot MCR | Ketone, ethyl cyanoacetate, sulfur, formamide | 1 | No | Step economy, reduced waste, single purification | [13] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes.
References
- 1. EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES | Journal of the Chilean Chemical Society [jcchems.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Thieno[2,3-d]pyrimidine Derivatives: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comprehensive overview of the in vitro assays used to validate the therapeutic potential of these compounds, offering a comparative analysis of their performance against established alternatives. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support researchers in their drug discovery and development endeavors.
Thieno[2,3-d]pyrimidine derivatives are recognized as bioisosteres of the quinazoline nucleus, a core structure in several approved kinase inhibitors.[1] This structural similarity allows them to effectively target key signaling molecules involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[3][4][5]
Comparative Performance in Anticancer Assays
The primary therapeutic application explored for thieno[2,3-d]pyrimidine derivatives is in oncology. Their efficacy is typically evaluated through cytotoxicity assays against various cancer cell lines and specific enzyme inhibition assays.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values for representative thieno[2,3-d]pyrimidine derivatives against several human cancer cell lines, with established anticancer agents included for comparison.
Table 1: Comparative IC50 Values of Thieno[2,3-d]pyrimidine Derivatives and Doxorubicin against the MCF-7 Breast Cancer Cell Line.
| Compound ID | Moiety at 3-position | Moiety at 2-position | IC50 (µM) |
| 9 | Sulfanilamide | Thione | 27.83[6] |
| 12 | Sulfamerazine | Thione | 29.22[6] |
| 13 | Sulfadimethoxazine | Thione | 22.52[6] |
| 14 | Sulfadoxine | Thione | 22.12[6] |
| Doxorubicin (Reference) | - | - | 30.40[6] |
Table 2: Comparative IC50 Values of Thieno[2,3-d]pyrimidine Derivatives and Sorafenib against HCT-116 and HepG2 Cancer Cell Lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 17f | HCT-116 (Colon) | 2.80 ± 0.16[7] |
| 17f | HepG2 (Liver) | 4.10 ± 0.45[7] |
| Sorafenib (Reference) | HCT-116 (Colon) | Not Reported |
| Sorafenib (Reference) | HepG2 (Liver) | Not Reported |
Table 3: Comparative IC50 Values of a Thieno[2,3-d]pyrimidine Derivative and Paclitaxel against the MDA-MB-231 Breast Cancer Cell Line.
| Compound | IC50 (µM) |
| Compound l | 27.6[1] |
| Paclitaxel (PTX) (Reference) | 29.3[1] |
Kinase Inhibition Data
The mechanism of action for many anticancer thieno[2,3-d]pyrimidine derivatives involves the inhibition of specific kinases.
Table 4: VEGFR-2 Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives.
| Compound ID | VEGFR-2 IC50 (µM) |
| 17f | 0.23 ± 0.03[7] |
| 22 | 0.58[8] |
| Sorafenib (Reference) | 0.23 ± 0.04[7] |
Table 5: PI3K Isoform Inhibition by 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine Derivatives at 10 µM. [3][5]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62[3][5] | 70[3][5] |
| VIb | 3-OH, 5-OCH3 | 72[3][5] | 84[3][5] |
| IIIb | 4-OH | <40[3] | <40[3] |
| VIc | 4-OH, 5-OCH3 | 50[3] | <40[3] |
| IIIk | 3-OCH3 | <40[3] | 48[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro assays.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][7]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[3]
-
Compound Incubation: The cells are treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a period of 48 to 72 hours.[3]
-
MTT Reagent Addition: The MTT reagent is added to each well.[3]
-
Formazan Solubilization: After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity.[6]
-
Cell Plating: Cells are plated in 96-well microtiter plates (104 cells/well) and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: Test compounds are dissolved in DMSO and added to the wells.[6]
-
Fixation: After incubation, cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at approximately 570 nm.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Principle: The percentage of inhibition is calculated by comparing the signal from wells containing the test compound to control wells.[3]
-
General Procedure: The specific kinase, its substrate, and ATP are incubated with varying concentrations of the test compound. The kinase activity is then measured, often through the quantification of phosphorylated substrate, typically using methods like ELISA, fluorescence, or luminescence.
Visualizing Biological Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Caption: Generalized workflow for in vitro cytotoxicity assays (MTT/SRB).
Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[2,3-d]pyrimidine derivatives.
References
- 1. scielo.br [scielo.br]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues derived from 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine. The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, particularly as kinase inhibitors in oncology.[1] This document compiles quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate the rational design of novel and potent therapeutic agents based on this versatile scaffold.
Overview of the 2,4-Disubstituted-5-methylthieno[2,3-d]pyrimidine Scaffold
The this compound core serves as a versatile starting material for the synthesis of a variety of analogues with diverse biological activities. The reactivity of the chlorine atoms at the C2 and C4 positions allows for selective substitution with various nucleophiles, leading to a wide array of derivatives. The 5-methyl group on the thiophene ring also influences the biological activity and selectivity of these compounds. The primary focus of SAR studies on this scaffold has been the development of potent anticancer agents, particularly kinase inhibitors targeting key signaling pathways involved in cell growth, proliferation, and survival.[1][2]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,4-disubstituted-5-methylthieno[2,3-d]pyrimidine analogues is significantly influenced by the nature of the substituents at the C2 and C4 positions.
Substitutions at the C4 Position
The C4 position is a critical determinant of kinase inhibitory activity, often interacting with the hinge region of the kinase domain.
-
Anilino Substitutions: Introduction of anilino groups at the C4 position has been a common strategy in the design of potent kinase inhibitors. The substitution pattern on the aniline ring plays a crucial role in modulating potency and selectivity. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the presence of a halogen, such as chlorine, at the 4-position of the 4-anilino moiety consistently improves the inhibitory effect against both wild-type and mutant forms of EGFR.[3]
-
Aliphatic and Heterocyclic Amines: Replacement of the C4-chloro with various aliphatic and heterocyclic amines has also been explored. These modifications can influence the physicochemical properties of the compounds, such as solubility and cell permeability, thereby affecting their overall biological activity.
Substitutions at the C2 Position
The C2 position offers another avenue for structural modification to enhance biological activity and selectivity.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at the C2 position can lead to additional interactions with the target protein, often in the solvent-exposed region. For Phosphoinositide 3-kinase (PI3K) inhibitors, the substitution pattern on a 2-phenyl ring is a critical determinant of their biological activity. A hydroxyl group at the 3-position of the 2-phenyl ring is often beneficial for potent PI3K inhibition.[3][4]
-
Amino and Substituted Amino Groups: Analogues bearing amino or substituted amino groups at the C2 position have shown significant anticancer activity. For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was identified as a potent cytotoxic agent against a panel of cancer cell lines.[5][6]
-
Thioether Substitutions: The presence of a thioether linkage at the C2 position has also been investigated. In a series of 5-amino-2-ethylthio-4-phenyl-6-substituted thieno[2,3-d]pyrimidine derivatives, the compounds demonstrated the ability to inhibit tumor cell activity.[7][8]
Influence of the 5-Methyl Group
While much of the SAR focuses on the C2 and C4 positions, the 5-methyl group on the thiophene ring also contributes to the overall activity profile. This group can influence the orientation of the scaffold within the binding pocket of the target protein and may contribute to hydrophobic interactions. In several active compounds, the presence of a methyl group at the 5- or 6-position of the thieno[2,3-d]pyrimidine core has been noted.[5][9]
Quantitative Data Presentation
The following tables summarize the biological activities of representative 2,4-disubstituted thieno[2,3-d]pyrimidine analogues from various studies.
Table 1: Anticancer Activity of 5,6-Dimethylthieno[2,3-d]pyrimidine Analogues against MCF-7 Breast Cancer Cells [9]
| Compound | R (at C3) | IC50 (µM) |
| 9 | Sulfanilamide | 27.83 |
| 10 | Sulfathiazole | 34.64 |
| 11 | Sulfadiazine | 37.78 |
| 12 | Sulfamerazine | 29.22 |
| 13 | Sulfadimethoxazine | 22.52 |
| 14 | Sulfadoxine | 22.12 |
| Doxorubicin | (Reference) | 30.40 |
Table 2: PI3K Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines [3][4]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Table 3: EGFR Kinase Inhibitory Activity of 2,4-Disubstituted Thieno[2,3-d]pyrimidines [3]
| Compound | R1 (at C2-phenyl) | R2 (at C4-anilino) | EGFR wt IC50 (nM) | EGFR T790M IC50 (nM) |
| 1a | 4-OCH3 | 4-Cl | 1.5 | 20 |
| 1b | H | 4-Cl | 5.2 | 55 |
| 1c | 4-OCH3 | H | 10.3 | 150 |
Experimental Protocols
Kinase Inhibition Assays
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction: The thieno[2,3-d]pyrimidine analogue, the target kinase, and the substrate are incubated in a kinase reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP and allowed to proceed for a specified time.
-
Signal Generation: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. The luminescence is proportional to the amount of ADP formed and inversely proportional to the inhibitory activity of the compound.
This assay measures the phosphorylation of a substrate by a kinase.
-
Compound Handling: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.
-
Kinase Reaction: The kinase enzyme, a biotinylated substrate, and the test compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, detection reagents, including a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665, are added. The HTRF signal is generated when the donor (europium cryptate) and acceptor (XL665) are brought into proximity through the binding of the antibody to the phosphorylated biotinylated substrate.
Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a period of 48 to 72 hours.
-
MTT Reagent Addition: The MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[3]
Visualizations
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[2,3-d]pyrimidine Inhibitors: A Comparative Efficacy Analysis Against Established Kinase-Targeting Drugs
For Immediate Release
In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is a continuous endeavor. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of novel anticancer agents due to its structural similarity to purines, allowing for interaction with a multitude of biological targets. This guide provides a comparative overview of the efficacy of novel thieno[2,3-d]pyrimidine-based inhibitors against established drugs targeting key oncogenic kinases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Data Presentation: Head-to-Head Efficacy
The following tables summarize the in vitro efficacy of selected thieno[2,3-d]pyrimidine derivatives in direct comparison with clinically approved drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparison of VEGFR-2 Inhibitors
| Compound | Target Kinase | Cell Line (Cancer Type) | IC50 (Kinase) | IC50 (Cell Line) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 17f | VEGFR-2 | HCT-116 (Colon) | 0.23 ± 0.03 µM | 2.80 ± 0.16 µM | [1] |
| HepG2 (Liver) | 4.10 ± 0.45 µM | [1] | |||
| Sorafenib (Known Drug) | VEGFR-2 | HCT-116 (Colon) | 0.23 ± 0.04 µM | - | [1] |
| HepG2 (Liver) | - |
Note: Cell line IC50 for Sorafenib was not provided in the comparative study.
Table 2: Comparison of EGFR Inhibitors
| Compound | Target Kinase | Cell Line (Cancer Type) | IC50 (Kinase) | IC50 (Cell Line) | Reference |
| Thieno[2,3-d]pyrimidine Derivative B1 | EGFR L858R/T790M | H1975 (Lung) | 13 nM | 0.087 µM | [2] |
| Osimertinib (AZD9291) (Known Drug) | EGFR L858R/T790M | H1975 (Lung) | - | Slightly more potent than B1 | [2] |
Note: A direct IC50 value for the kinase activity of Osimertinib was not provided in this specific comparative study, but its cellular potency was noted as slightly higher than derivative B1. For reference, other studies have shown Osimertinib to have an IC50 of approximately 18 nM in H1975 cells.
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for the key experiments cited.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Objective: To determine the IC50 value of the test compound against recombinant VEGFR-2 kinase.
Materials:
-
Recombinant Human VEGFR-2
-
Test compound (e.g., Thieno[2,3-d]pyrimidine derivative 17f, Sorafenib)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer
-
Assay plates (e.g., 96-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the kinase assay buffer.
-
Reaction Setup: The recombinant VEGFR-2 enzyme, the substrate, and the test compound at various concentrations are added to the wells of the assay plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
Termination and Detection: The reaction is stopped, and a detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity. The signal (e.g., luminescence or fluorescence) is read using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to determine the cytotoxic effects of a compound.
Objective: To determine the IC50 value of the test compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, H1975)
-
Cell culture medium and supplements
-
Test compound (e.g., Thieno[2,3-d]pyrimidine derivatives, known drugs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or Sorenson’s glycine buffer)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: VEGFR-2 Signaling Pathway and Points of Inhibition.
Caption: Workflow for the MTT Cytotoxicity Assay.
References
Safety Operating Guide
Safe Disposal of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine, a chlorinated heterocyclic compound utilized in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as a hazardous substance and must be managed in accordance with all applicable local, state, and federal regulations. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2] It is also recognized as being toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[1]
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a structurally analogous compound. Personnel must be equipped with appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield are mandatory.[3] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and other protective clothing to prevent skin contact.[2][3] Contaminated clothing should not be allowed out of the workplace. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[3] If dusts are generated, a respirator may be required. |
Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Do not release this chemical into the environment or down the drain.[2]
Step 1: Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., weighing boats, pipette tips, paper towels) in a dedicated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
Step 2: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
The storage area should be cool and dry.[3]
Step 3: Arrange for Pickup and Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with a complete and accurate description of the waste material.
Step 4: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[3]
-
For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
-
Decontamination: Decontaminate the spill area as described above.
-
Reporting: Report the spill to your EHS department.
Diagram of Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
